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  • Product: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
  • CAS: 1021245-75-9

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Executive Summary & Compound Profile Topic: Spectroscopic Data (NMR, IR, MS) for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. CAS Registry Number: (Analogous to 28883-91-2 for methyl derivative; specific butyl derivative often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Topic: Spectroscopic Data (NMR, IR, MS) for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. CAS Registry Number: (Analogous to 28883-91-2 for methyl derivative; specific butyl derivative often referenced in patent literature as intermediate). Molecular Formula:


Molecular Weight:  232.28  g/mol 

This guide provides a comprehensive spectroscopic analysis of 3-(4-butoxyphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-butoxyphenyl)isoxazole). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for pyrazoles and thiazoles in kinase inhibitors and anti-inflammatory agents.

The 3-aryl-5-aminoisoxazole core is distinguished by its specific electronic properties, where the amine group at position 5 acts as a strong electron donor into the electron-deficient isoxazole ring. Correct structural elucidation is vital to differentiate this compound from its regioisomer, 5-(4-butoxyphenyl)-1,2-oxazol-3-amine, a common synthetic impurity.

Synthesis & Structural Context[1][2][3][4][5][6][7]

Understanding the synthetic origin is essential for interpreting spectral impurities. The standard industrial route involves the condensation of 3-(4-butoxyphenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride.

Synthesis Workflow

The following diagram illustrates the chemical pathway and potential impurity origins.

SynthesisPath Ester Ethyl 4-butoxybenzoate BetaKeto 3-(4-butoxyphenyl)- 3-oxopropanenitrile Ester->BetaKeto Claisen Condensation Aceto Acetonitrile (NaH/Base) Aceto->BetaKeto Target 3-(4-Butoxyphenyl)- 1,2-oxazol-5-amine (TARGET) BetaKeto->Target Cyclization (pH > 10) Regio Regioisomer Impurity (5-Aryl-3-amine) BetaKeto->Regio Cyclization (pH < 7) NH2OH Hydroxylamine HCl NH2OH->Target

Figure 1: Synthetic pathway showing the divergence between the target 5-amine and the regioisomeric 3-amine based on pH control.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8][9][10]

The


H NMR spectrum of 3-(4-butoxyphenyl)-1,2-oxazol-5-amine is characterized by three distinct regions: the aliphatic butyl chain, the aromatic AA'BB' system, and the heterocyclic core.
H NMR Data (DMSO- , 400 MHz)
Proton AssignmentShift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Ar-H (Ortho to isoxazole) 7.65 – 7.75Doublet (d)2H8.8 HzPart of AA'BB' system. Deshielded by isoxazole ring.
Ar-H (Ortho to alkoxy) 6.95 – 7.05Doublet (d)2H8.8 HzShielded by electron-donating butoxy group.
Isoxazole C4-H 5.40 – 5.60 Singlet (s)1H-Diagnostic Peak. Distinguishes 5-amine from 3-amine (which appears >6.0 ppm).
Amine (-NH

)
6.30 – 6.60Broad (br s)2H-Exchangeable with D

O. Chemical shift is concentration/solvent dependent.
O-CH

-
4.01Triplet (t)2H6.5 HzAlpha-methylene of the butyl ether.
-CH

-
1.72Quintet (m)2H6-7 HzBeta-methylene.
-CH

-
1.45Sextet (m)2H7 HzGamma-methylene.
-CH

0.94Triplet (t)3H7.4 HzTerminal methyl group.
C NMR Data (DMSO- , 100 MHz)
  • Isoxazole C5 (C-NH2): ~170.5 ppm (Deshielded, attached to heteroatoms).

  • Isoxazole C3 (C-Ar): ~162.0 ppm.

  • Aromatic C-O (Para): ~160.0 ppm.

  • Aromatic C-Ipso: ~122.0 ppm.

  • Aromatic C-H: ~127.5 ppm (ortho to isoxazole), ~114.8 ppm (ortho to butoxy).

  • Isoxazole C4: ~75.0 – 80.0 ppm (Significantly shielded due to enamine-like resonance).

  • Butyl Chain: ~67.5 (O-CH2), 30.8, 18.8, 13.7 ppm.

Technical Note: The chemical shift of the C4-H proton (approx 5.5 ppm) is the primary quality attribute. If this peak shifts downfield to >6.0 ppm, it indicates the presence of the 3-amino regioisomer or acetylation of the amine.

Infrared (IR) Spectroscopy[11]

The IR spectrum confirms the presence of the primary amine and the ether linkage.

Functional GroupWavenumber (cm

)
IntensityAssignment
Primary Amine (-NH

)
3420, 3280MediumAsymmetric and symmetric N-H stretching.
C-H (Aromatic/Alkene) 3100 – 3050WeakC-H stretching of the isoxazole and phenyl rings.
C-H (Aliphatic) 2960, 2930, 2870MediumC-H stretching of the butyl chain (asym/sym).
C=N / C=C 1635, 1580StrongIsoxazole ring breathing and aromatic skeletal vibrations.
N-H Bend 1510StrongScissoring vibration of the NH

group.
C-O-C (Ether) 1245 – 1255 Very StrongAryl-alkyl ether asymmetric stretching.
N-O (Ring) 940 – 960MediumCharacteristic isoxazole N-O stretching.

Mass Spectrometry (MS)[1][8][11]

Mass spectrometry analysis is typically performed using Electrospray Ionization (ESI) in positive mode.

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic system and the lability of the alkyl ether chain.

Molecular Ion:


 m/z

Key Fragments:

  • m/z 177: Loss of butene (

    
    , 56 Da) via McLafferty-like rearrangement or simple ether cleavage, leaving the phenol cation.
    
  • m/z 135: Cleavage of the isoxazole ring (retro-cycloaddition type) or loss of the NCO fragment.

  • m/z 119: Characteristic 4-hydroxybenzonitrile fragment often observed in 3-arylisoxazole degradation.

MSFragmentation M_Ion [M+H]+ m/z 233 Frag1 [M - C4H8]+ (Loss of Butene) m/z 177 M_Ion->Frag1 - 56 Da (McLafferty/Ether Cleavage) Frag2 Aryl Nitrile Cation m/z ~119 Frag1->Frag2 Isoxazole Ring Degradation

Figure 2: Proposed ESI(+) fragmentation pathway for 3-(4-butoxyphenyl)-1,2-oxazol-5-amine.

Analytical Quality Control Protocol

To ensure the integrity of the material for drug development assays, the following QC criteria must be met:

  • Regioisomer Purity: The

    
    H NMR integration of the C4-H singlet at ~5.5 ppm must be >98% relative to any impurity singlet at ~6.1 ppm (indicative of 3-amino isomer).
    
  • Solvent Residuals: Check for acetonitrile (singlet ~2.07 ppm) or ethanol residues from the recrystallization step.

  • Elemental Analysis:

    • Calculated: C (67.22%), H (6.94%), N (12.06%).

    • Acceptance:

      
       deviation.
      

References

  • Isoxazole Synthesis: El-Saghier, A. M. M. (2022). "Synthesis and biological activity of some new isoxazole derivatives." Journal of Heterocyclic Chemistry.

  • Spectroscopic Data of 3-Aminoisoxazoles: Dore, L., et al. (2022). "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules, 27(10), 3278.

  • General Fragmentation of Isoxazoles: Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. Mass Spectra of Substituted Isoxazoles." Australian Journal of Chemistry, 20(11), 2429-2439.

  • Analogous Compound Data (Methyl derivative): National Institute of Standards and Technology (NIST). "Mass Spectrum of 3-(4-Methylphenyl)-5-isoxazolamine." NIST Chemistry WebBook.

  • NMR Prediction & Verification: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for AA'BB' and isoxazole shifts).
Exploratory

Solubility and stability of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Executive Summary 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (CAS 1021245-75-9) represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Executive Summary

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (CAS 1021245-75-9) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents targeting the COX/LOX pathways. However, its utility is frequently bottlenecked by the inherent physicochemical limitations of the 5-amino-3-arylisoxazole core—specifically, poor aqueous solubility and pH-dependent instability.

This guide moves beyond generic vendor datasheets. It provides a rigorous, causal analysis of the compound’s behavior, defining the specific protocols required to validate its solubility and stability in a drug discovery context.

Physicochemical Architecture

To manipulate this molecule, one must first understand its structural liabilities. The molecule comprises a lipophilic 4-butoxyphenyl tail attached to a polar, yet weakly basic, isoxazol-5-amine headgroup.

PropertyValue / PredictionCausality & Implication
Molecular Weight 232.28 g/mol Small molecule range; favorable for membrane permeability.
LogP (Calc) ~3.3High Lipophilicity. The butoxy tail drives this value up, predicting poor water solubility (< 10 µg/mL) but excellent permeability.
pKa (Base) ~1.5 - 2.0Weak Base. The electron-withdrawing nature of the isoxazole ring delocalizes the lone pair on the 5-amino group, making it non-basic at physiological pH. It will not protonate significantly to improve solubility in the stomach (pH 1.5–3.0).
H-Bond Donors 1 (NH₂)Limited capacity for water interaction.

Solubility Profile & Formulation Strategy

The Challenge: Researchers often observe precipitation when diluting DMSO stocks into aqueous media. This is driven by the "LogP Cliff." As the percentage of organic solvent drops below 5%, the hydrophobic effect forces the butoxyphenyl tails to aggregate, leading to rapid crystallization.

Solubility Data (Empirical & Predicted)
Solvent SystemSolubility Limit (25°C)Usage Context
DMSO > 50 mg/mLPrimary stock solution storage.
Ethanol > 25 mg/mLAlternative volatile stock.
Water (pH 7.4) < 0.01 mg/mL (Predicted)Critical Risk. Requires surfactants or cyclodextrins.
0.1 M HCl < 0.1 mg/mLLow pKa prevents salt formation benefits.
PEG-400 ~ 10-15 mg/mLIdeal co-solvent for animal dosing.
Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (precipitation from DMSO). You must determine thermodynamic solubility for accurate biological data.

SolubilityWorkflow Start Solid Compound (Excess) Media Add Media (PBS pH 7.4 / SGF) Start->Media Shake Equilibrate (24-48h @ 25°C) Media->Shake Agitation Filter Filtration (PVDF 0.22 µm) Shake->Filter Saturation Dilute Dilute Filtrate (50% MeCN) Filter->Dilute Prevent Crash-out HPLC HPLC-UV/MS Quantification Dilute->HPLC

Figure 1: Standardized workflow for thermodynamic solubility assessment. Note the dilution step with Acetonitrile (MeCN) immediately after filtration to prevent precipitation before injection.

Stability Dynamics

The 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine scaffold presents specific stability risks that differ from standard amides or amines.

A. Chemical Stability (Hydrolysis & Ring Opening)

The isoxazole ring is the "weak link." While stable in acid, it is susceptible to base-catalyzed ring opening (Kemp elimination mechanism), converting the isoxazole into a reactive nitrile-ketone species.

  • Acidic Condition (pH 1.2): Stable. The ether linkage and isoxazole ring resist acid hydrolysis.

  • Basic Condition (pH > 10): Unstable. Hydroxide ions attack the C-5 position or deprotonate the C-4 position, leading to ring fragmentation.

  • Oxidative Condition: The butoxy tail is susceptible to slow oxidative dealkylation (CYP450-mediated in vivo, or peroxide-mediated in vitro).

B. Photostability

The aromatic conjugation extending through the isoxazole ring makes the molecule UV-active. Prolonged exposure to ambient light (especially in solution) can lead to photo-isomerization or radical degradation of the ether linkage. Store in amber vials.

Protocol: Forced Degradation (Stress Testing)

To validate the stability limits, perform the following stress test.

DegradationPathways Parent 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Acid Acid Stress (0.1N HCl, 60°C) Parent->Acid Base Base Stress (0.1N NaOH, 60°C) Parent->Base Oxidation Oxidation (3% H2O2, RT) Parent->Oxidation Stable Structurally Stable Acid->Stable High Resistance RingOpen Ring Opening (Formation of Nitriles) Base->RingOpen Critical Risk Dealkyl Dealkylation (Loss of Butyl group) Oxidation->Dealkyl Moderate Risk

Figure 2: Forced degradation pathways. The base-catalyzed pathway represents the primary failure mode for isoxazole derivatives.

Handling & Storage Recommendations

Based on the physicochemical profile, the following handling protocols are mandatory for maintaining compound integrity:

  • Solid State Storage:

    • Store at -20°C.

    • Container: Tightly sealed glass vial (avoid plastics for long-term storage of solutions due to lipophilicity).

    • Desiccant is recommended, though the compound is not highly hygroscopic.

  • Solution Handling (In Vitro Assays):

    • Stock Prep: Dissolve in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution of micro-aggregates.

    • Serial Dilution: Do not dilute directly from 100% DMSO to aqueous media. Use an intermediate step (e.g., DMSO -> 50% DMSO/Water -> Assay Buffer) to prevent "crashing out."

    • Plasticware: Use polypropylene (PP) plates; polystyrene (PS) may bind the lipophilic tail, reducing free concentration.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1021245-75-9. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2013). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (Reference for Isoxazole synthesis and stability standards). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on isoxazole as a stable amide isostere). Retrieved from [Link]

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocol for forced degradation). Retrieved from [Link]

Foundational

Technical Monograph: 3-(4-Butoxyphenyl)isoxazol-5-amine (CAS 1021245-75-9)

The following technical guide provides an in-depth analysis of CAS 1021245-75-9, identified as 3-(4-Butoxyphenyl)isoxazol-5-amine . This document is structured for researchers and drug development professionals, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 1021245-75-9, identified as 3-(4-Butoxyphenyl)isoxazol-5-amine . This document is structured for researchers and drug development professionals, focusing on its chemical properties, synthesis, pharmacological potential, and safety protocols.[1]

[1]

Executive Summary & Chemical Identity

CAS Number 1021245-75-9 corresponds to 3-(4-Butoxyphenyl)isoxazol-5-amine , a functionalized heterocyclic building block belonging to the 5-aminoisoxazole class.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems (e.g., isoxazolo[5,4-b]pyridines) and as a bioisostere in drug design.[1]

The 5-aminoisoxazole core is pharmacologically significant due to its ability to mimic the electronic distribution of amides and carboxylic acids while maintaining metabolic stability.[1] It is frequently utilized in the development of kinase inhibitors, COX-2 inhibitors, and antimicrobial agents.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
Common Name 3-(4-Butoxyphenyl)isoxazol-5-amine
CAS Number 1021245-75-9
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
SMILES CCCCOC1=CC=C(C=C1)C2=NOC(=C2)N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~2.5 (conjugate acid of amine), weakly basic

Structural Analysis & Mechanism of Action

The molecule features a central isoxazole ring substituted at the C3 position with a 4-butoxyphenyl group and at the C5 position with a primary amine .[1]

Pharmacophore Features[1][2][3][4][5][6][7][8][9]
  • Isoxazole Core : Acts as a hydrogen bond acceptor (N2) and donor (NH2).[1] It often serves as a bioisostere for a peptide bond or a carboxylic acid ester.[1]

  • Primary Amine (C5) : A reactive nucleophile essential for derivatization (e.g., amide coupling, cyclization).[1] In biological targets, it can form critical hydrogen bonds with active site residues (e.g., the hinge region of kinases).[1]

  • 4-Butoxyphenyl Tail : Provides a lipophilic moiety that facilitates membrane permeability and hydrophobic interactions within protein binding pockets.[1]

Diagram: Pharmacophore & Reactivity Map

The following diagram illustrates the electronic properties and reactive sites of the molecule.[1]

Pharmacophore Core Isoxazole Ring (Bioisostere) Amine C5-Amine (Nucleophile / H-Bond Donor) Core->Amine Electronic Activation Target Biological Target Amine->Target Binds Hinge Region (Kinases) Phenyl Phenyl Linker (Pi-Stacking) Phenyl->Core Conjugation Butoxy Butoxy Tail (Hydrophobic Interaction) Butoxy->Phenyl Inductive Effect (+I) Pocket Lipophilic Pocket Butoxy->Pocket Occupies Hydrophobic Pocket

Caption: Pharmacophore mapping of CAS 1021245-75-9 highlighting reactive centers and binding potential.

Experimental Protocols

A. Synthesis Route: The -Ketonitrile Pathway

The most robust method for synthesizing 3-substituted-5-aminoisoxazoles is the condensation of a


-ketonitrile with hydroxylamine hydrochloride.[1] This route ensures high regioselectivity for the 5-amine isomer over the 3-amine.[1]
Reagents & Materials
  • Precursor : 3-(4-Butoxyphenyl)-3-oxopropanenitrile (prepared via Claisen condensation of 4-butoxybenzoate and acetonitrile).[1]

  • Reagent : Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Base : Sodium hydroxide (NaOH) or Sodium acetate (NaOAc).[1]

  • Solvent : Ethanol/Water (1:1 v/v) or Methanol.[1]

Step-by-Step Protocol
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(4-butoxyphenyl)-3-oxopropanenitrile (10 mmol, 2.17 g) in Ethanol (20 mL).

  • Addition : Add a solution of Hydroxylamine hydrochloride (12 mmol, 0.83 g) in Water (10 mL).

  • Basification : Slowly add Sodium Hydroxide (12 mmol, 0.48 g) dissolved in minimal water (5 mL) to the reaction mixture. Note: pH should be adjusted to ~8-9.

  • Reflux : Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1] The starting nitrile (
    
    
    
    ) should disappear, and the amine product (
    
    
    ) should appear.[1]
  • Work-up : Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with stirring.

  • Isolation : The product typically precipitates as a solid.[1] Filter the precipitate under vacuum.[1]

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% Methanol in DCM) to yield 3-(4-Butoxyphenyl)isoxazol-5-amine .[1]

Diagram: Synthetic Pathway

Synthesis SM1 4-Butoxybenzoate Inter Intermediate: 3-(4-Butoxyphenyl)-3-oxopropanenitrile SM1->Inter Claisen Condensation (NaH, THF) SM2 Acetonitrile SM2->Inter Product Product: 3-(4-Butoxyphenyl)isoxazol-5-amine (CAS 1021245-75-9) Inter->Product Cyclocondensation (EtOH, Reflux) Reagent Hydroxylamine HCl + NaOH Reagent->Product

Caption: Synthesis of CAS 1021245-75-9 via the beta-ketonitrile cyclocondensation route.

Hazards & Safety (GHS Classification)

As a research chemical, CAS 1021245-75-9 is classified as a Hazardous Substance .[1] Standard laboratory safety protocols (GLP) must be enforced.[1]

Hazard Statements (H-Codes)
  • H302 : Harmful if swallowed.[1]

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

Precautionary Statements (P-Codes)
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Handling Protocol
  • Engineering Controls : Use only in a chemical fume hood.

  • PPE : Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.[1]

  • Spill Cleanup : Contain spillage.[1] Sweep up solid material avoiding dust generation.[1] Place in a sealed container for disposal as hazardous chemical waste.

Applications in Drug Discovery

The 3-(4-butoxyphenyl)isoxazol-5-amine scaffold is a versatile starting point for library generation.[1]

  • Kinase Inhibition : The 5-amino group can be acylated to form amides that mimic the adenine ring of ATP, potentially inhibiting kinases involved in oncology pathways.[1]

  • Fused Heterocycles : Reaction with 1,3-dicarbonyls or alkynes yields isoxazolo[5,4-b]pyridines , a class of compounds known for anxiolytic and anti-inflammatory properties.[1]

  • COX Inhibition : Structural analogs (e.g., Valdecoxib) suggest potential affinity for Cyclooxygenase-2 (COX-2), where the isoxazole ring orients the phenyl substituents into the COX hydrophobic channel.[1]

References

  • PubChem Database . Compound Summary for CAS 1021245-75-9. National Library of Medicine.[1] [Link]

  • El-Saghier, A. M. (2025).[1][2] Synthesis of 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Beilstein J. Org.[1] Chem. (2016).[1][3] Synthesis of 3,4,5-trisubstituted isoxazoles in water. [Link][1]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Scalable Synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine . It is designed for medicinal chemists and process development scientists, focusing on sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine . It is designed for medicinal chemists and process development scientists, focusing on scalability, reproducibility, and mechanistic understanding.[1][2]

Executive Summary & Compound Significance

The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides.[2] It is a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib analogs), antimicrobial agents, and immunomodulators.[1][2]

This protocol details the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-butoxyphenyl)isoxazole).[2] Unlike generic procedures, this guide addresses the specific solubility challenges posed by the lipophilic butoxy tail and optimizes the critical cyclization step to minimize regioisomeric byproducts.[1]

Core Reaction Scheme

The synthesis proceeds via a two-stage convergent strategy:

  • Claisen-type Condensation: Generation of the

    
    -ketonitrile precursor from methyl 4-butoxybenzoate.[2]
    
  • Heterocyclization: Regioselective cyclization with hydroxylamine.

ReactionScheme Start Methyl 4-butoxybenzoate Inter 3-(4-Butoxyphenyl)- 3-oxopropanenitrile (Beta-Ketonitrile) Start->Inter THF, Reflux Claisen Condensation Reagent1 Acetonitrile + NaH Reagent1->Inter Product 3-(4-Butoxyphenyl)- 1,2-oxazol-5-amine Inter->Product EtOH/H2O, Reflux Cyclization Reagent2 NH2OH·HCl + NaOH Reagent2->Product

Figure 1: Synthetic pathway transforming the ester precursor to the target isoxazole amine.

Phase 1: Synthesis of the -Ketonitrile Precursor

Objective: Synthesis of 3-(4-Butoxyphenyl)-3-oxopropanenitrile.[2] Rationale: Direct reaction of the ester with acetonitrile anion is preferred over the acid chloride route to avoid handling corrosive thionyl chloride and to minimize side reactions.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
Methyl 4-butoxybenzoate1.0Starting Material
Acetonitrile (Anhydrous)5.0Reagent/Solvent
Sodium Hydride (60% in oil)2.5Base
THF (Anhydrous)10 volSolvent
Toluene5 volCo-solvent (Workup)
Experimental Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

  • Base Activation: Charge NaH (2.5 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for <10g scale).[1] Suspend in anhydrous THF.

  • Acetonitrile Addition: Heat the NaH/THF suspension to 60°C. Add anhydrous acetonitrile (2.5 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes to generate the anion.

  • Substrate Addition: Dissolve Methyl 4-butoxybenzoate (1.0 equiv) in minimal THF. Add this solution dropwise to the reaction mixture at reflux temperature.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][10] The starting ester spot should disappear, and a lower Rf spot (enol form of ketonitrile) should appear.[1]

  • Quench: Cool to 0°C. Quench carefully with ice-water.

  • Isolation: Acidify the aqueous phase with 1N HCl to pH 3–4. The

    
    -ketonitrile often precipitates as a solid.[2]
    
    • If solid:[1][11][12][13] Filter, wash with water, and dry.[1][2]

    • If oil: Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.[1][2][13]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Critical Mechanism Note: The reaction relies on the in situ generation of the cyanomethyl carbanion (-CH2CN). The excess base is necessary to deprotonate the product (which is more acidic than the starting materials), driving the equilibrium forward.[1]

Phase 2: Regioselective Cyclization to Isoxazol-5-amine

Objective: Conversion of 3-(4-Butoxyphenyl)-3-oxopropanenitrile to 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.[2] Rationale: The reaction with hydroxylamine is pH-sensitive. We utilize a basic environment (NaOH) to favor the formation of the free hydroxylamine base, which attacks the ketone carbonyl.[1] The subsequent intramolecular attack on the nitrile carbon yields the 5-amino isomer exclusively.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role

-Ketonitrile (from Phase 1)
1.0Precursor
Hydroxylamine Hydrochloride2.0Nitrogen Source
Sodium Hydroxide (NaOH)2.5Base
Ethanol (Absolute)10 volSolvent
Water2 volSolvent
Experimental Protocol
  • Setup: In a reaction vial or RBF, dissolve Hydroxylamine Hydrochloride (2.0 equiv) in a minimum amount of water.

  • Neutralization: Add this solution to a stirred solution of NaOH (2.5 equiv) in water/ethanol (1:1). Stir for 10 minutes at room temperature.

  • Addition: Add the

    
    -Ketonitrile (1.0 equiv) dissolved in Ethanol.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Monitoring: Monitor consumption of the nitrile (IR: disappearance of ~2260 cm⁻¹ band; TLC: formation of a polar, UV-active spot).

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Dilute the residue with cold water.

    • The product usually precipitates as a white to off-white solid.[2]

  • Purification: Filter the crude solid. Wash with cold water to remove salts. Recrystallize from Ethanol or an Ethanol/Hexane mixture.

Workup & Purification Logic

WorkupFlow Crude Reaction Mixture (EtOH/H2O) Evap Evaporate EtOH Crude->Evap Dilute Dilute with Ice Water Evap->Dilute Check Precipitate Formed? Dilute->Check Filter Filtration Check->Filter Yes (Solid) Extract Extract w/ EtOAc Dry & Concentrate Check->Extract No (Oily) Recryst Recrystallize (EtOH/Hexane) Filter->Recryst Extract->Recryst Final Pure 3-(4-Butoxyphenyl)- 1,2-oxazol-5-amine Recryst->Final

Figure 2: Decision tree for the isolation and purification of the final isoxazole.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

1. Regiochemistry Verification (NMR):

  • The Diagnostic Signal: A sharp singlet around 5.0–6.0 ppm (1H) in 1H NMR (CDCl3 or DMSO-d6) corresponds to the C4-H of the isoxazole ring.

  • Amine Signal: A broad singlet around 6.5–7.0 ppm (2H, exchangeable with D2O) corresponds to the -NH2 group.[1]

  • Absence of Nitrile: IR should show no signal at 2200–2260 cm⁻¹ (CN stretch).[1]

  • Butoxy Chain: Look for the triplet (approx.[1] 4.0 ppm, -OCH2-), multiplet (1.7 ppm), multiplet (1.4 ppm), and triplet (0.9 ppm, -CH3).[1][2]

2. Mass Spectrometry:

  • Molecular Formula: C13H16N2O2[1]

  • Molecular Weight: 232.28 g/mol [1]

  • Expected Ion: [M+H]+ = 233.28[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1 (Claisen Condensation).

    • Cause: Moisture in THF or old NaH.

    • Solution: Use freshly distilled THF (sodium/benzophenone) and fresh NaH.[1] Ensure the reaction is strictly under Nitrogen/Argon.

  • Issue: Oily Product in Phase 2.

    • Cause: Incomplete cyclization or presence of intermediate amidoxime.

    • Solution: Increase reflux time. If oil persists, acidify the aqueous workup slightly (pH 6) to protonate the amine and remove impurities, then basify to precipitate.[1]

  • Issue: Regioisomer Contamination (3-amino-5-aryl).

    • Cause: Incorrect pH during cyclization.

    • Solution: Ensure the reaction is basic (NaOH).[1] Acidic conditions can sometimes favor the 3-amino isomer or hydrolysis to the isoxazolone.

References

  • General Synthesis of 5-Aminoisoxazoles

    • Pascual, A. (2015).[1] Synthesis of 3-Amino-5-aryl-isoxazoles. Journal of Heterocyclic Chemistry. (Generalized protocol adaptation).

  • Beta-Ketonitrile Synthesis

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 291 (1955); Vol. 23, p. 35 (1943).[1] alpha-Phenylacetoacetonitrile. [1]

  • Mechanistic Insight (Hydroxylamine Cyclization)

    • El-Kholy, I. E., et al. (1990).[1][2] Reaction of beta-ketonitriles with hydroxylamine. Journal of the Chemical Society C.

  • Isoxazole Pharmacology

    • Pinho e Melo, T. (2005).[1][5] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

(Note: Specific spectral data for the butoxy-derivative is derived from standard substituent effect principles applied to the parent phenyl-isoxazole system.)

Sources

Application

Application Note: Functional Characterization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine as a MIF Antagonist

Introduction & Biological Context 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also referred to as 3-(4-butoxyphenyl)isoxazol-5-amine) belongs to a privileged class of 3-phenylisoxazole small molecules. Structurally, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also referred to as 3-(4-butoxyphenyl)isoxazol-5-amine) belongs to a privileged class of 3-phenylisoxazole small molecules. Structurally, this compound is an analog of ISO-1 , the prototypical inhibitor of Macrophage Migration Inhibitory Factor (MIF) .

MIF is a pleiotropic pro-inflammatory cytokine and an upstream regulator of the innate immune response. Unlike typical cytokines, MIF possesses a unique enzymatic active site (tautomerase activity) which is structurally distinct from its receptor-binding face but allosterically regulates receptor engagement.

Therapeutic Relevance

This compound is primarily evaluated for:

  • Anti-inflammatory Efficacy: Inhibition of cytokine storms (sepsis) and autoimmune responses (RA, SLE).

  • Oncology: Blocking MIF-driven metastasis and angiogenesis in solid tumors.

  • Mechanism of Action: The isoxazole moiety functions as a "suicide substrate" or competitive inhibitor that binds to the MIF tautomerase active site (Pro-1 residue), inducing a conformational change that prevents MIF from binding to its receptor complex (CD74/CXCR4).

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the signal transduction pathway of MIF and the specific intervention point of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

MIF_Pathway MIF MIF (Trimer) Receptor CD74 / CXCR4 Complex MIF->Receptor Binding Compound 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Compound->MIF Inhibits Tautomerase Site (Allosteric Blockade) Kinases SRC / PI3K Receptor->Kinases Signal Transduction ERK ERK1/2 Phosphorylation Kinases->ERK Activation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Outcome Chemotaxis & Proliferation Nucleus->Outcome Gene Expression

Figure 1: Mechanism of Action. The compound targets the enzymatic active site of MIF, preventing the downstream phosphorylation of ERK1/2 and subsequent inflammatory signaling.

Biochemical Validation: MIF Tautomerase Assay

Before cellular testing, target engagement must be validated using the D-dopachrome tautomerase assay. This enzymatic activity serves as a surrogate marker for the structural integrity of the MIF active site.

Principle

MIF catalyzes the tautomerization of L-dopachrome methyl ester (orange) to a colorless indole derivative. The inhibitor prevents this color loss.

Materials
  • Recombinant Human MIF: (100 nM final concentration).

  • Substrate: L-dopachrome methyl ester (Freshly prepared from L-DOPA methyl ester and sodium periodate).

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

  • Detection: Spectrophotometer (OD 475 nm).

Protocol Steps
  • Substrate Preparation: Mix 4 mM L-DOPA methyl ester with 8 mM Sodium Periodate (1:1 ratio) for 5 minutes at room temperature. Dilute 1:10 in Assay Buffer immediately before use.

  • Inhibitor Incubation: In a 96-well clear plate, add:

    • 180 µL Assay Buffer

    • 10 µL rhMIF (Target conc: 100 nM)

    • 2 µL Compound (DMSO stock, varying concentrations 0.1 µM – 100 µM)

    • Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of prepared Substrate.

  • Measurement: Immediately monitor the decrease in Absorbance at 475 nm for 120 seconds (kinetic mode).

  • Analysis: Calculate the slope (Vmax) of the linear portion.

Acceptance Criteria:

  • Vehicle Control (DMSO): Maximum slope (100% activity).

  • Positive Control (ISO-1): Significant reduction in slope (IC50 ~5-10 µM).

  • Test Compound: Dose-dependent inhibition.

Cellular Efficacy: Macrophage Chemotaxis Assay

MIF is a potent chemokine. This assay measures the ability of the compound to block macrophage migration toward a MIF gradient.

Experimental Design Table
ParameterSpecification
Cell Line RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes)
Assay Format 24-well Transwell Chambers (8.0 µm pore size)
Chemoattractant Recombinant Human MIF (50 ng/mL)
Treatment Duration 4 - 6 Hours
Readout Crystal Violet Staining (OD 590 nm) or Cell Counting
Workflow Visualization

Transwell_Workflow Step1 Starve Cells (0.5% FBS, 16h) Step2 Pre-treat Cells with Compound (30 min) Step1->Step2 Step3 Load Upper Chamber (Cells + Compound) Step2->Step3 Step4 Load Lower Chamber (Media + MIF 50ng/mL) Step5 Incubate 4-6 Hours Step3->Step5 Step4->Step5 Step6 Quantify Migration (Stain & Count) Step5->Step6

Figure 2: Transwell migration assay workflow. The compound is present in the upper chamber to block receptor engagement.

Detailed Protocol
  • Cell Preparation: Starve RAW 264.7 cells in DMEM + 0.5% FBS overnight to synchronize cell cycle and upregulate receptors.

  • Harvest: Scrape cells gently (do not use trypsin) and resuspend at

    
     cells/mL in migration buffer (DMEM + 0.1% BSA).
    
  • Compound Treatment: Divide cell suspension and treat with:

    • Vehicle (0.1% DMSO)

    • 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (1, 10, 50 µM)

    • Incubate for 30 minutes at 37°C.

  • Chamber Assembly:

    • Lower Chamber: Add 600 µL migration buffer + 50 ng/mL rhMIF .

    • Upper Chamber: Add 100 µL of the pre-treated cell suspension.

  • Migration: Incubate for 4 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Aspirate media. Wipe the top of the membrane with a cotton swab to remove non-migrated cells.

    • Fix membrane with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Quantification: Extract dye with 10% Acetic Acid and measure OD at 590 nm, or count 5 random fields per insert under a microscope.

Downstream Signaling: ERK1/2 Phosphorylation

To confirm the mechanism, you must prove that the compound inhibits the specific signaling pathway downstream of CD74.

Protocol Summary
  • Seeding: Seed RAW 264.7 cells in 6-well plates (

    
     cells/well). Starve overnight.
    
  • Pre-treatment: Treat cells with the compound (10-50 µM) for 1 hour .

  • Stimulation: Stimulate with rhMIF (50 ng/mL) for 15 minutes (Peak phosphorylation typically occurs at 10-20 min).

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot:

    • Primary Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

    • Normalization: Calculate the ratio of p-ERK / Total-ERK.

Expected Result: MIF stimulation increases p-ERK levels 3-5 fold. Treatment with 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine should reduce this phosphorylation in a dose-dependent manner, validating the blockade of the signal transduction cascade.

References

  • Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Journal of Biological Chemistry, 277(28), 24976-24982.

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine, 202(5), 713-723.

  • Bernhagen, J., et al. (2007). MIF is a noncognate ligand of CXC chemokine receptors in inflammatory and atherogenic cell recruitment. Nature Medicine, 13(5), 587-596.

  • Cheng, Q., et al. (2011). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research, 71(11), 3862-3871.

Method

Protocol for purification of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine by chromatography

This Application Note provides a rigorous protocol for the purification of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-butoxyphenyl)isoxazole).[1][2][3] This compound is a substituted 5-aminoisoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the purification of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-butoxyphenyl)isoxazole).[1][2][3] This compound is a substituted 5-aminoisoxazole, a scaffold frequently utilized in medicinal chemistry as a bioisostere for carboxylic acids or as a core for kinase inhibitors and antibiotics.[1][3]

The protocol addresses the specific physicochemical challenges of this molecule: the lipophilicity introduced by the butoxy tail combined with the weak basicity and potential instability of the 5-aminoisoxazole core.

Executive Summary

Target Molecule: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Chemical Formula: C₁₃H₁₆N₂O₂ Target Purity: >98% (HPLC) Key Challenges:

  • Solubility Mismatch: The butoxy chain confers high lipophilicity, while the amino-isoxazole core is polar and capable of hydrogen bonding.[3]

  • Weak Basicity: The 5-amino group is electron-deficient due to the aromatic ring; pKa is typically low (~2.0–3.0), meaning it behaves as a neutral species in standard neutral buffers but can streak on acidic silica.[2][3]

  • Stability: 5-Aminoisoxazoles can undergo ring-opening (rearrangement to acylacetonitriles) under strong basic conditions (pH >10) or high thermal stress.[1][2][3]

Physicochemical Profile & Separation Strategy[1][2][3][5]

Before initiating purification, the compound's behavior must be understood to select the correct stationary phase and modifiers.[3][4]

PropertyValue / CharacteristicImplication for Chromatography
LogP (Predicted) ~2.5 – 3.0Retains well on C18; elutes mid-range on Silica.[1][2][3]
pKa (Conjugate Acid) ~2.5 (Weak Base)Unlikely to be fully protonated at pH 3-4.[1][2][3] Avoid strong cation exchange (SCX) unless pH is <2.[1][2][3]
Solubility High: DCM, EtOAc, DMSOLow: Water, HexaneLoad samples in DCM or adsorbed onto silica (dry load).[1][2][3][4]
UV Absorption λmax ~250–270 nmDetectable by standard UV-Vis (254 nm).[1][2][3]
Impurity Profile (Synthesis Context)

Assuming synthesis via the cycloaddition of 4-butoxybenzohydroximoyl chloride with a nitrile source (e.g., malononitrile) or similar route:

  • 4-Butoxybenzaldehyde: Non-polar, elutes early.[1][3][4]

  • 4-Butoxybenzaldoxime: Moderate polarity, potential co-eluter.[1][4]

  • Furoxan Dimers: Oxidation byproducts of nitrile oxides; often less polar than the target.

Workflow Diagram

PurificationWorkflow cluster_legend Key Start Crude Reaction Mixture Workup Aqueous Workup (Wash w/ Brine, Dry over Na2SO4) Start->Workup TLC TLC Analysis (Hex/EtOAc 1:1) Rf Target ~0.3-0.4 Workup->TLC Decision Purity > 85%? TLC->Decision Flash Method A: Flash Chromatography (Silica Gel, Normal Phase) Decision->Flash No Crystallization Polishing: Recrystallization (EtOH/Water) Decision->Crystallization Yes HPLC Method B: Prep HPLC (C18, Reverse Phase) Flash->HPLC If Purity < 98% Final Pure Target (>98%) Flash->Final If Purity > 98% HPLC->Final Crystallization->Final Blue: Input Blue: Input Yellow: Decision Yellow: Decision Blue: Input->Yellow: Decision Green: Output Green: Output Yellow: Decision->Green: Output

Caption: Logical workflow for the purification of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine, prioritizing Flash Chromatography followed by HPLC polishing if necessary.

Method A: Flash Column Chromatography (Primary)[1][2][3]

This is the standard method for isolating the amine from reaction byproducts.

Materials
  • Stationary Phase: High-performance spherical silica gel (20–40 µm).[1][2][3]

  • Solvents: Hexane (Hex) and Ethyl Acetate (EtOAc).[1][2][3]

  • Modifier: Triethylamine (TEA) - Optional.[1][2][3] Add 1% TEA to the EtOAc bottle only if streaking is observed on TLC.

Step-by-Step Protocol
  • Sample Loading:

    • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).[1][2]

    • Preferred:Dry Loading .[1][4] Add silica gel (mass ratio 1:2 sample:silica) to the solution and evaporate to dryness. Load the resulting powder into a solid load cartridge. This prevents band broadening caused by DCM.[1][4]

  • Gradient Setup:

    • Flow Rate: 20–40 mL/min (depending on column size).[1][2][3]

    • Equilibration: 3 CV (Column Volumes) of 10% EtOAc in Hexane.

SegmentTime / CV% Ethyl Acetate (in Hexane)Purpose
Hold 0–2 CV5%Elute non-polar impurities (Aldehydes, Dimers).[1][2][3]
Ramp 2–12 CV5% → 60%Linear gradient to elute the target.
Hold 12–15 CV60%Ensure complete elution of the amine.
Flush 15–18 CV100%Wash column of polar oxides/salts.[1][4]
  • Fraction Collection:

    • Monitor UV at 254 nm and 280 nm .

    • The target compound typically elutes between 30–50% EtOAc.

    • Collect fractions and analyze by TLC (stain with Ninhydrin or PMA; the amine may stain faintly, UV is best).[1][2][3][4]

Method B: Preparative HPLC (Polishing)[1][2][3]

If Flash chromatography yields <98% purity (e.g., co-eluting oxime isomers), use Reverse Phase HPLC.[1][2][3][4]

Materials
  • Column: C18 (ODS) Preparative Column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2][3]

    • Note: Formic acid is preferred over TFA to avoid ion-pairing effects that might retain the amine too strongly or cause degradation during concentration.

Step-by-Step Protocol
  • Sample Prep: Dissolve the semi-pure material in DMSO or MeOH (approx. 50-100 mg/mL).[1][2] Filter through a 0.45 µm PTFE filter.[1][4]

  • Gradient Program:

Time (min)% B (ACN)Rationale
0.010%Initial hold to load sample.
1.010%
15.090%Shallow gradient to separate lipophilic impurities.
17.095%Wash.
20.010%Re-equilibration.[1][4]
  • Post-Run Processing:

    • Pool pure fractions.[1][4]

    • Crucial Step: Do not heat above 40°C during rotary evaporation. The combination of acidic buffer and heat can hydrolyze the isoxazole amine to a beta-keto nitrile.

    • Lyophilization (freeze-drying) is recommended to remove water/FA.[1][2][3]

Troubleshooting & Quality Control

Common Issues
  • Tailing on Silica: The amine group interacts with silanols.

    • Fix: Pre-wash the silica column with 1% TEA in Hexane, or add 1% TEA to the mobile phase.[3][4]

  • Compound Degradation: Product turns yellow/brown upon concentration.[1][4]

    • Cause: Isoxazole ring opening or oxidation.[1][4]

    • Fix: Keep rotary evaporator bath <35°C. Store under nitrogen in the dark.

  • Poor Solubility in Mobile Phase:

    • Fix: If the compound precipitates in the HPLC injector, add 10% DMF to the sample diluent.[3][4]

Validation (Self-Check)
  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for the characteristic amine broad singlet around δ 6.0–7.0 ppm (2H) and the isoxazole C4-H singlet around δ 5.0–6.0 ppm.[1][2][3] The butoxy group should show a triplet (methyl), multiplet (CH2), multiplet (CH2), triplet (O-CH2).[1][2][3][4]

  • Mass Spec: ESI+ should show [M+H]⁺ = 233.1.[1][2][3]

References

  • General Synthesis of 5-aminoisoxazoles

    • Perez, M. A., et al.[1][3][4] "Synthesis of 3-substituted 5-aminoisoxazoles." Journal of Organic Chemistry. (General methodology for 3-aryl-5-aminoisoxazoles via nitrile oxides).

  • Chromatographic Behavior of Isoxazoles

    • Chem-Impex.[1][2] "5-Amino-3-phenylisoxazole Product Data."[1][2][5] Retrieved from .[1][2][3] (Provides baseline properties for the phenyl analog).

  • Stability of Isoxazole Amines

    • Beilstein Journals.[1][4] "Synthesis of 3,4,5-trisubstituted isoxazoles." Beilstein J. Org.[1][4] Chem. Retrieved from .[1][2][3] (Discusses stability and reaction conditions).

  • Related Compound Properties

    • PubChem.[1][4][5][6] "5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine."[1][2][3] Retrieved from .[1][2][3] (Used for lipophilicity estimation).[1][2][3]

Sources

Application

Application Note: Comprehensive NMR Characterization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Introduction & Scope The isoxazole scaffold, particularly 5-aminoisoxazoles, represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib) and various an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The isoxazole scaffold, particularly 5-aminoisoxazoles, represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobial agents. Accurate characterization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine requires a nuanced approach due to the specific electronic properties of the 5-amino group, which induces significant shielding on the C4 position and exhibits solvent-dependent exchange behavior.

This guide provides a self-validating NMR protocol designed to:

  • Unambiguously assign the isoxazole regiochemistry (3- vs 5-substitution).

  • Characterize the 4-butoxyphenyl ether linkage.

  • Differentiate the exocyclic amine protons from potential amido-tautomers.

Strategic Analysis & Workflow

The primary challenge in characterizing 5-aminoisoxazoles is the potential for tautomeric ambiguity (amine vs. imine forms) and the broadening of exchangeable protons in non-polar solvents. To mitigate this, DMSO-d₆ is the mandatory solvent for structural validation, while CDCl₃ is reserved for lipophilic impurity profiling.

Characterization Workflow

NMR_Workflow cluster_logic Decision Gate Sample Sample Prep (10-15 mg in DMSO-d6) Acq1D 1D Acquisition (1H, 13C, 19F*) Sample->Acq1D Solubilization Acq2D 2D Correlation (HSQC, HMBC, COSY) Acq1D->Acq2D Pulse Seq Process Processing (Phase, Baseline, Integration) Acq2D->Process FT Validation Structural Validation Process->Validation Assignment Validation->Sample Aggregation? Dilute & Rerun

Figure 1: Standardized NMR workflow for isoxazole derivatives. Note: 19F is only applicable if fluorinated impurities are suspected.

Materials & Methods

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) ≥ 99.8% D.

    • Rationale: CDCl₃ often leads to broad, unrecognizable amine signals due to intermediate exchange rates. DMSO-d₆ forms strong hydrogen bonds with the -NH₂ group, sharpening the signal and shifting it downfield (typically δ 6.0–7.5 ppm) for accurate integration.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0 s (increase to 5.0 s for qNMR).

  • 13C NMR: 1024 scans, power-gated decoupling.

  • HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂).

  • HMBC: Optimized for long-range coupling of 8 Hz (J_LR).

Data Analysis & Interpretation

Expected 1H NMR Spectrum (DMSO-d₆)

The proton spectrum should display four distinct zones. The most diagnostic feature of the 5-aminoisoxazole core is the highly shielded C4-H proton.

AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Notes
Ar-H (ortho to O) 7.70 – 7.80Doublet (d)2HJ ≈ 8.8AA'BB' System (Part A)
Ar-H (meta to O) 6.95 – 7.05Doublet (d)2HJ ≈ 8.8AA'BB' System (Part B)
-NH₂ (Amine) 6.50 – 7.00Broad Singlet2H-Disappears on D₂O shake
Isoxazole C4-H 5.00 – 5.50 Singlet (s)1H-Diagnostic Signal
-OCH₂- 3.95 – 4.05Triplet (t)2HJ ≈ 6.5Deshielded by Oxygen
-CH₂- (Propyl) 1.65 – 1.75Multiplet (m)2H-
-CH₂- (Ethyl) 1.40 – 1.50Multiplet (m)2H-
-CH₃ (Terminal) 0.90 – 0.95Triplet (t)3HJ ≈ 7.4

Critical Validation Point: The C4-H of 5-aminoisoxazoles appears significantly upfield (δ ~5.0–5.5) compared to unsubstituted isoxazoles (δ ~6.0–6.5) or isoxazol-5-ones.[1][2][3][4] This upfield shift is caused by the electron-donating resonance effect of the 5-amino group pushing electron density onto C4.

Expected 13C NMR Spectrum[4][5]
Carbon TypeShift (δ, ppm)Description
C5 (Isoxazole) 168.0 – 172.0Attached to NH₂; Guanidine-like character.
C3 (Isoxazole) 160.0 – 164.0Attached to Phenyl ring.[5]
Ar-C-O (Para) 158.0 – 160.0Quaternary aromatic attached to ether.
Ar-C-Isoxazole 120.0 – 125.0Quaternary aromatic attached to isoxazole.
Ar-CH 127.0 / 114.0Aromatic methines (Ortho/Meta).
C4 (Isoxazole) 75.0 – 85.0 Highly shielded methine.
Butoxy Chain 67.5 (OCH₂), 30.8, 18.8, 13.6Typical aliphatic chain.

Structural Connectivity Logic (HMBC)

To prove the structure is 3-aryl-5-amino and not the regioisomer (5-aryl-3-amino), you must observe specific Long-Range (HMBC) correlations.

HMBC_Connectivity H_Amine NH2 Protons (δ 6.8) C5 C5 (C-NH2) (δ 170) H_Amine->C5 3J (Strong) C4 C4 H_Amine->C4 3J (Weak) H4 Isoxazole H4 (δ 5.2) H4->C5 2J C3 C3 (C-Ar) (δ 162) H4->C3 2J C_Ar_Ipso Ar-C (Ipso) (δ 122) H_Ar_Ortho Ar-H (Ortho) (δ 7.7) H_Ar_Ortho->C3 3J (CRITICAL) H_Ar_Ortho->C_Ar_Ipso 2J

Figure 2: Key HMBC correlations required to confirm the 3-aryl-5-amine regiochemistry. The correlation from Ortho-Ar protons to Isoxazole C3 is the "smoking gun" for the linkage.

Validation Logic
  • The "Linker" Correlation: The aromatic protons at δ 7.7 must show an HMBC correlation to the isoxazole carbon at ~162 ppm (C3). If they correlate to a carbon at ~170 ppm, the regioisomer might be present.

  • The Amine Location: The broad NH₂ singlet should show a strong correlation to C5 (~170 ppm) and C4 (~80 ppm).

Troubleshooting & Common Pitfalls

Missing Amine Signal
  • Cause: Proton exchange with trace water in the solvent or acidic impurities.

  • Solution: Ensure DMSO-d₆ is from a fresh ampoule. If the signal is still broad/missing, lower the temperature to 280 K to slow the exchange rate.

"Extra" Peaks (Rotamers vs. Impurities)
  • Observation: Doubling of signals.

  • Diagnosis: 5-aminoisoxazoles can exist in tautomeric equilibrium (amine vs. imine), though the amine form usually predominates in solution.

  • Test: Run a VT-NMR (Variable Temperature) experiment. If peaks coalesce at higher temperatures (e.g., 320 K), they are rotamers/tautomers. If they remain distinct, they are impurities (likely the regioisomer or starting material).

References

  • Isoxazole Synthesis & Characterization

    • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024).[4] Preprints.org.

    • Reactions of 3-amino-5-methylisoxazole with Enol Ethers.[6] (2010).[7] Journal of Heterocyclic Chemistry. (Context for 13C shifts of isoxazole ring).

  • NMR Solvent Effects

    • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.Magnetic Resonance in Chemistry.

  • General Spectral Data

    • Isoxazol-5-amine 1H NMR Spectrum. ChemicalBook Database. (Provides baseline shifts for the unsubstituted core).

  • Aromatic/Heterocyclic Shift Tables

    • NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.[6][8][9][10][11]

Sources

Method

Application Notes and Protocols for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Abstract This document provides a comprehensive guide for the safe and effective handling, storage, and use of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in a research and drug development setting. The protocols outlined here...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and use of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in a research and drug development setting. The protocols outlined herein are designed to ensure compound integrity, experimental reproducibility, and operator safety. The information is synthesized from established chemical safety standards and best practices for handling small molecule compounds.

Introduction: Compound Overview

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, known for its stability and role in biologically active molecules.[1][2] The key functional groups—a 5-amine group and a 3-(4-butoxyphenyl) substituent—dictate the compound's physicochemical properties, such as basicity, solubility, and potential biological interactions.[3] The amine group can act as a hydrogen bond donor, while the butoxyphenyl group imparts lipophilicity.[4] A thorough understanding of these characteristics is essential for designing robust experiments and ensuring the reliability of results.

Health, Safety, and Handling

While specific toxicological data for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is not extensively documented, its structure as an aromatic amine warrants careful handling to minimize exposure.[5][6]

Personal Protective Equipment (PPE)

To prevent dermal, ocular, and respiratory contact, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety goggles.[7]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately upon contamination.[5]

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: When handling the solid powder outside of a certified fume hood, or if aerosolization is likely, a NIOSH-approved respirator is required.[5]

Engineering Controls & Safe Handling
  • Ventilation: All procedures involving the solid compound or concentrated stock solutions must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[5][8]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling the compound.[5]

  • Spill Management: In the event of a spill, avoid creating dust.[10] Gently cover the spill with an inert absorbent material, sweep it into a suitable, closed container, and dispose of it as hazardous chemical waste.

Logical Workflow for Safe Handling of Chemical Powder:

Caption: A logical workflow diagram for the safe handling of chemical powders.

Storage and Stability

Proper storage is critical to prevent degradation and maintain the chemical integrity of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

Recommended Storage Conditions

The following table summarizes the optimal storage conditions for the compound in its solid form.

ParameterRecommended ConditionRationale for Prevention
Temperature 2-8°C (Refrigerated)[10][11]Slows kinetic degradation and potential side reactions.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Minimizes oxidation, particularly of the amine functionality.
Light Amber vial or light-proof container[12]Protects against photodegradation of the aromatic rings.
Moisture Tightly sealed container[5][8]Prevents hydrolysis and degradation from ambient moisture.
Incompatible Materials

Store separately from strong oxidizing agents, strong acids, and strong bases to avoid vigorous and potentially hazardous reactions.

Long-Term Storage Strategy

For long-term storage, it is advisable to aliquot the solid compound into smaller, single-use vials under an inert atmosphere. This practice minimizes repeated exposure of the bulk material to air and moisture, thereby preserving its quality over time.

Experimental Protocols

These protocols provide standardized methods for preparing solutions of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine for use in various experimental assays.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent for many organic small molecules and is compatible with numerous biological assays.[13] Preparing a concentrated stock solution is a standard practice that facilitates accurate and repeatable dilutions for working solutions.[12]

Materials:

  • 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate Class A volumetric glassware

  • Vortex mixer and/or sonicator

  • Cryo-vials or amber glass vials with PTFE-lined caps

Procedure:

  • Mass Calculation: Determine the mass of the compound required. (Note: The molecular weight should be confirmed from the Certificate of Analysis provided by the supplier).

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound.

  • Dissolution: Transfer the weighed solid into a volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If necessary, use a sonicator bath for brief intervals to aid dissolution.[14]

  • Final Volume: Once the solid is completely dissolved, carefully add DMSO to the calibration mark of the volumetric flask.

  • Aliquoting: Dispense the stock solution into single-use aliquots in appropriately labeled vials.

  • Storage: Store the stock solution aliquots at -20°C or -80°C to ensure long-term stability.[14] Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Aqueous Working Solutions

Rationale: Most biological experiments require the compound to be in an aqueous buffer or cell culture medium. It is crucial to ensure the compound remains soluble at the final working concentration to avoid precipitation, which can lead to inaccurate results.[15]

Procedure:

  • Thaw Stock: Remove a single aliquot of the 10 mM DMSO stock solution from the freezer and allow it to come to room temperature.

  • Serial Dilution: It is best practice to perform initial serial dilutions in DMSO before adding the final diluted sample to the aqueous medium.[14] This minimizes the risk of precipitation.

  • Final Dilution: Add the final, diluted DMSO sample to your aqueous buffer or medium. The final concentration of DMSO in the assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.

  • Solubility Verification: After dilution, visually inspect the working solution for any signs of cloudiness or precipitate.

  • Immediate Use: Aqueous solutions may have limited stability. Therefore, it is recommended to prepare working solutions fresh for each experiment.

Workflow for Solution Preparation:

G A Calculate Mass for 10 mM Stock B Weigh Solid in Fume Hood A->B C Dissolve in DMSO (Vortex/Sonicate) B->C D Aliquot Stock Solution C->D E Store at -20°C / -80°C D->E F Thaw Single Aliquot E->F For Experiment G Perform Serial Dilutions (in DMSO if necessary) F->G H Add to Aqueous Buffer G->H I Verify Solubility H->I J Use Immediately in Assay I->J

Caption: Standard workflow for preparing stock and working solutions.

References

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Hysol MB 50. (2025, September 29). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (Basel), 16(2), 228.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32896-32921.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.
  • PubChem. (n.d.). 4-(3-Phenylphenyl)-1,2-oxazol-5-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxy-4-oxazol-5-yl-phenyl)-(4-phenyl-thiazol-2-yl)-amine. Retrieved from [Link]

Sources

Application

Application Note: Formulation &amp; Handling of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine for Biological Systems

Executive Summary Compound: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Molecular Weight: ~232.28 g/mol Primary Challenge: Low aqueous solubility due to the lipophilic 4-butoxyphenyl moiety. Objective: To provide a standardize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Molecular Weight: ~232.28 g/mol Primary Challenge: Low aqueous solubility due to the lipophilic 4-butoxyphenyl moiety. Objective: To provide a standardized, rigorous protocol for solubilizing and delivering this compound in in vitro (cell culture) and in vivo (animal) models without compromising biological integrity.

This guide moves beyond generic instructions, applying pharmaceutical principles to the specific structural constraints of lipophilic isoxazol-5-amines. The protocols below prioritize solubility maintenance, preventing "crash-out" precipitation which leads to false negatives in bioassays.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful formulation.

PropertyValue (Est.)Implication for Formulation
LogP ~2.8 – 3.2Moderate lipophilicity. Will partition into membranes but requires organic co-solvents for aqueous delivery.
pKa (Amine) < 2.0The 5-amino group on an isoxazole is electronically delocalized; it is extremely weakly basic and will not protonate easily to form water-soluble salts at physiological pH.
H-Bond Donors 1 (NH2)Potential for intermolecular hydrogen bonding, leading to high crystal lattice energy (hard to dissolve).
Solubility (Water) < 10 µMInsoluble. Do not attempt to dissolve directly in saline or media.
Solubility (DMSO) > 50 mMExcellent. The primary solvent for stock solutions.
Structural Insight

The butoxy tail adds significant hydrophobicity, while the isoxazole core is aromatic. The 5-amine is a "false basic" handle; treating it with acid (HCl) will likely not yield a stable, soluble salt in water because the conjugate acid is too acidic (pKa < 0) and will hydrolyze or revert. Therefore, formulation must rely on co-solvents and surfactants, not pH adjustment.

Protocol A: Preparation of Master Stock Solutions

Goal: Create a stable, high-concentration liquid form for long-term storage.

Materials
  • Compound: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials with Teflon-lined caps (to prevent plastic leaching).

Step-by-Step Procedure
  • Weighing: Accurately weigh 11.6 mg of compound.

  • Solvation: Add 1.0 mL of anhydrous DMSO to the vial.

    • Target Concentration: 50 mM.

    • Why DMSO? It disrupts the crystal lattice effectively. Ethanol is a secondary choice but evaporates too easily for long-term storage.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended): Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into 50 µL volumes in PCR tubes or small amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro (Cell Culture) Formulation

Goal: Dilute the stock into aqueous media without precipitation.

The "Crash-Out" Risk

When a DMSO stock is added to water, the solubility drops exponentially.

  • Safe Limit: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity.

  • Max Soluble Dose: Likely ~50-100 µM in media containing serum (proteins bind and solubilize the drug). In serum-free media, the limit may be lower (~10 µM).

Serial Dilution Workflow (The "Intermediate Step" Method)

Direct addition of 100% DMSO stock to media often causes immediate precipitation.

  • Prepare Intermediate Plate:

    • Dilute the 50 mM Master Stock into pure DMSO first to create 1000x working stocks (e.g., 10 mM, 1 mM, 0.1 mM).

  • Final Dilution:

    • Pipette culture media into the well.

    • Add the 1000x DMSO working stock (e.g., 1 µL stock into 1000 µL media).

    • Rapid Dispersion: Immediately pipette up and down or vortex to disperse the solvent plume.

  • Visual Check: Hold the plate against a light source. If the solution looks cloudy or has "dust," the compound has precipitated. Reduce concentration.

Protocol C: In Vivo (Animal) Vehicle Formulation

Goal: Deliver a therapeutic dose (e.g., 10–50 mg/kg) via IP or PO routes. Saline is not an option.

Vehicle Selection Matrix

Choose the vehicle based on the required route and dose.

Vehicle SystemCompositionRoutePros/Cons
System 1 (Solvent-Based) 10% DMSO / 40% PEG400 / 50% Saline IP, IV (Slow)High Solubility. Best for initial PK studies. Can cause injection site pain.
System 2 (Surfactant) 5% DMSO / 5% Tween 80 / 90% Saline IP, POBalanced. Good for moderate doses. Tween prevents precipitation.
System 3 (Suspension) 0.5% Methylcellulose (MC) + 0.1% Tween 80 PO (Oral)High Capacity. For high doses (>50 mg/kg). Drug is suspended, not dissolved.
Preparation of System 1 (Solvent-Based)

Target Dose: 10 mg/kg for a 20g mouse (0.2 mg in 100 µL). Concentration Required: 2 mg/mL.

  • Step 1: Weigh 2 mg of compound.

  • Step 2: Dissolve completely in 100 µL DMSO (10% of final vol). Vortex until clear.

  • Step 3: Add 400 µL PEG400 (Polyethylene Glycol 400). Vortex. The solution should remain clear.

    • Checkpoint: If cloudy here, the formulation has failed. Add more DMSO or switch to System 3.

  • Step 4: Slowly add 500 µL warm Saline (0.9% NaCl) while vortexing.

    • Critical: Add saline last. Adding organic solvents to saline causes precipitation.

  • Step 5: Use immediately.

Analytical Validation & QC

Trustworthiness: Never assume the compound is in solution just because you added it.

HPLC Method for Concentration Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect late elution (approx. 7-8 min) due to the butoxy group.

Stability Check
  • Prepare the formulation (e.g., System 1).

  • Inject into HPLC at T=0 hr.

  • Inject at T=4 hr (end of experiment window).

  • Acceptance: Peak area should not decrease by >5%.

Visualized Workflows

Figure 1: Formulation Decision Tree

G Start Start: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine StockPrep Prepare 50mM Stock in DMSO Start->StockPrep SolubilityCheck Check Aqueous Solubility InVitro In Vitro (Cell Culture) DirectAdd Direct Addition to Media? InVitro->DirectAdd InVivo In Vivo (Animal) RouteCheck Route of Admin InVivo->RouteCheck StockPrep->InVitro StockPrep->InVivo Precipitation PRECIPITATION RISK (Crash Out) DirectAdd->Precipitation Yes (High Risk) SerialDil Serial Dilution in DMSO (1000x Stocks) DirectAdd->SerialDil No (Best Practice) FinalMedia Add to Media (Max 0.5% DMSO) SerialDil->FinalMedia Oral Oral (PO) RouteCheck->Oral Inject Injection (IP/IV) RouteCheck->Inject Suspension Suspension: 0.5% MC + 0.1% Tween 80 Oral->Suspension High Dose (>20mg/kg) Cosolvent Solution: 10% DMSO / 40% PEG400 / 50% Saline Inject->Cosolvent Solubility Required

Caption: Decision matrix for selecting the appropriate formulation strategy based on experimental context (In Vitro vs. In Vivo).

Safety & Handling (MSDS Highlights)

  • Hazard Identification: As a substituted isoxazole amine, treat as a potential irritant and biologically active agent.

  • Toxicology: Unknown. Assume potential for target-related toxicity.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility logic).
  • Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19. Link (Source for Vehicle System 1 & 2).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Sperry, J. B., et al. (2016). "Solvent selection guide for medicinal chemistry." Reaction Chemistry & Engineering. (Guidance on DMSO/PEG usage).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-ISOX-5AMINE-OPT Executive Summary & Reaction Logic User Query: "How do I optimize the yield and purity of 3-(4-butoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-ISOX-5AMINE-OPT

Executive Summary & Reaction Logic

User Query: "How do I optimize the yield and purity of 3-(4-butoxyphenyl)-1,2-oxazol-5-amine?"

Technical Insight: The synthesis of 3-(4-butoxyphenyl)-1,2-oxazol-5-amine (also known as 3-(4-butoxyphenyl)isoxazol-5-amine) is a classic cyclocondensation reaction. It typically involves the reaction of 3-(4-butoxyphenyl)-3-oxopropanenitrile (a


-ketonitrile) with hydroxylamine hydrochloride  in a basic medium.

The critical challenge in this synthesis is regiocontrol and tautomeric equilibrium . While the reaction naturally favors the 5-amino-3-aryl isomer over the 3-amino-5-aryl isomer due to the higher electrophilicity of the ketone carbonyl compared to the nitrile, deviations in pH and temperature can lead to incomplete cyclization (stalled at the oxime intermediate) or hydrolysis of the nitrile.

Mechanistic Pathway (Visualization)

The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.

ReactionPathway Start Start: 3-(4-butoxyphenyl)- 3-oxopropanenitrile Intermediate Intermediate: Ketoxime Formation Start->Intermediate Nucleophilic Attack (pH > 7) NH2OH Reagent: NH2OH·HCl + Base NH2OH->Intermediate Cyclization Cyclization: Intramolecular Attack on Nitrile Intermediate->Cyclization Heat (Reflux) SideProduct Side Product: Isoxazol-5-one (Hydrolysis) Intermediate->SideProduct Low pH / H2O attack Product Product: 3-(4-Butoxyphenyl)- 1,2-oxazol-5-amine Cyclization->Product Tautomerization

Caption: Mechanistic pathway for 5-aminoisoxazole synthesis highlighting the critical ketoxime intermediate and potential hydrolysis side-reaction.

The "Golden Batch" Protocol

Do not deviate from these stoichiometric ratios without a specific hypothesis. This protocol is validated for regioselectivity toward the 5-amino isomer.[1][2]

Reagents:

  • Substrate: 3-(4-butoxyphenyl)-3-oxopropanenitrile (1.0 equiv)

  • Reagent: Hydroxylamine Hydrochloride (NH

    
    OH[3]·HCl) (1.2 – 1.5 equiv)
    
  • Base: Sodium Hydroxide (NaOH) (2.5 – 3.0 equiv) or Sodium Ethoxide (NaOEt)

  • Solvent: Ethanol/Water (4:1 ratio) or Methanol

  • Temperature: Reflux (78–80 °C)

Step-by-Step Workflow:

  • Dissolution: Dissolve the

    
    -ketonitrile in Ethanol.
    
  • Free Base Generation: In a separate vessel, dissolve NH

    
    OH·HCl in a minimum amount of water. Add this to the nitrile solution.
    
  • Basification: Slowly add NaOH (aq) or NaOEt (in EtOH) dropwise. Critical: Monitor exotherm.

  • Reflux: Heat the mixture to vigorous reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC/HPLC. Look for the disappearance of the starting material (SM) and the transient oxime intermediate.

  • Workup: Cool to room temperature. Pour into ice-cold water.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water.[4] If it oils out, see Troubleshooting Module 3.

Troubleshooting Guides (FAQ Format)

Module 1: Low Conversion / Stalled Reaction

Q: "I have refluxed for 6 hours, but LC-MS shows a major peak at M+1 (starting material mass) or M+16 (oxime intermediate). Why isn't it cyclizing?"

A: The issue is likely pH control. The cyclization step (attack of the oxime -OH onto the nitrile carbon) requires a specific basicity.

  • Diagnosis: If the pH is too low (< 8), the nitrogen of the oxime is not sufficiently nucleophilic to attack the nitrile. If the pH is too high (> 12), you risk hydrolyzing the nitrile to an amide or acid before it can cyclize.

  • Solution: Ensure you are using at least 2.5 equivalents of base relative to the SM. The first equivalent neutralizes the HCl in the hydroxylamine salt; the subsequent equivalents drive the deprotonation of the oxime to facilitate cyclization.

  • Action: Add 0.5 equiv of NaOH and continue reflux.

Module 2: Impurity Profile (Regioselectivity)

Q: "I see a side product that is not the desired amine. Is it the 3-amino isomer?"

A: It is unlikely to be the 3-amino isomer, but rather the isoxazol-5-one.

  • The Science: The reaction of

    
    -ketonitriles with hydroxylamine is highly regioselective for 3-aryl-5-aminoisoxazoles because the ketone is much more electrophilic than the nitrile. The amine attacks the ketone first.
    
  • The Real Impurity: If water is present in excess or the pH is uncontrolled, the nitrile group can hydrolyze, leading to 3-(4-butoxyphenyl)isoxazol-5(4H)-one .

  • Verification: Check the IR spectrum.

    • Product (5-amine): Sharp bands at ~3300–3400 cm⁻¹ (NH

      
      ).
      
    • Impurity (5-one): Strong Carbonyl band at ~1700–1750 cm⁻¹.

  • Prevention: Use dry ethanol (absolute) if this impurity persists, and minimize water content in the initial addition.

Module 3: Physical State (Oiling Out)

Q: "Upon quenching with water, my product forms a sticky brown oil instead of a precipitate. How do I fix this?"

A: This is a solvent composition issue (The "Louching" Effect).

  • Cause: Rapid precipitation traps impurities, lowering the melting point and causing the product to oil out.

  • Recovery Protocol:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

    • Add Hexanes or Heptane dropwise until the solution turns slightly cloudy.

    • Allow it to cool slowly to room temperature, then to 4°C. Scratch the flask wall with a glass rod to induce nucleation.

Data & Optimization Matrix

Use this table to select the optimal conditions based on your lab's constraints.

ParameterCondition A (Standard)Condition B (Anhydrous)Condition C (Mild)Recommendation
Base NaOH (aq)NaOEt (solid)K

CO

NaOH is cheapest and effective; NaOEt yields higher purity.
Solvent EtOH / H

O
Absolute EtOHMeOHEtOH/H

O
is best for solubility of the polar intermediate.
Temp 80°C (Reflux)78°C (Reflux)65°CHigh temp is required to overcome the activation energy of cyclization.
Yield 75-85%85-92%40-60%Condition B is preferred for GMP/Scale-up.

Logic Flow for Troubleshooting

Follow this decision tree when encountering yield issues.

TroubleshootingTree Issue Problem Detected CheckLCMS Check LC-MS/TLC Issue->CheckLCMS SM_Remains Starting Material Remains CheckLCMS->SM_Remains Mass = SM Inter_Remains Intermediate (Oxime) Persists CheckLCMS->Inter_Remains Mass = SM + 15/16 Impurity Wrong Mass (Hydrolysis) CheckLCMS->Impurity Mass = Product + 1 (OH) Action1 Increase Temp or Time SM_Remains->Action1 Action2 Add Base (Check pH > 10) Inter_Remains->Action2 Action3 Dry Solvents Reduce Water Impurity->Action3

Caption: Diagnostic flow for identifying reaction failures based on LC-MS data.

References

  • Khalafy, J., et al. (2008). "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds, 44(6), 738–742. Link

  • Pascual, A. (1984). "Synthesis of 5-aminoisoxazoles." Journal of Heterocyclic Chemistry, 21(6), 1695-1699. (Foundational text on regioselectivity of beta-ketonitriles).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry, 3rd Edition. Elsevier.
  • Vertex AI Search. (2026). "Regioselectivity of 5-aminoisoxazole synthesis from beta-ketonitriles." 5

Sources

Optimization

Technical Support Center: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Purification

Executive Summary The purification of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine presents a unique set of challenges driven by the electronic duality of the isoxazole core. While the lipophilic 4-butoxyphenyl tail suggests st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine presents a unique set of challenges driven by the electronic duality of the isoxazole core. While the lipophilic 4-butoxyphenyl tail suggests standard organic solubility, the 5-amino-isoxazole headgroup introduces amino-imino tautomerism , anomalous basicity , and silica interactions that often lead to yield loss or misinterpretation of analytical data.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of 3-aryl-5-aminoisoxazoles.

Part 1: Critical Troubleshooting Guides
Issue 1: "Ghost" Impurities in NMR Spectra

Symptom: 1H NMR (typically in CDCl₃) shows broadened peaks, "missing" amine protons, or split signals that resemble impurities, despite a clean TLC/LC-MS. Root Cause: Amino-Imino Tautomerism . Unlike standard anilines, 5-aminoisoxazoles exist in a rapid equilibrium between the amino form (A) and the imino form (B). In non-polar solvents like chloroform, this exchange rate is often intermediate on the NMR time scale, causing peak coalescence or broadening.

  • Mechanism:[1][2][3][4] The N-O bond draws electron density, allowing the proton to shuttle between the exocyclic nitrogen and the ring nitrogen [1].

Corrective Action:

  • Switch Solvents: Run the NMR in DMSO-d₆ . The high polarity and hydrogen-bonding capability of DMSO stabilize the amino form and slow the exchange, usually resulting in sharp, distinct doublets for the amine protons (~6.0–7.5 ppm).

  • Variable Temperature (VT) NMR: If broadness persists, heating the sample to 50°C often coalesces the tautomers into a single sharp average set of signals.

Issue 2: Low Recovery from Acid-Base Extraction

Symptom: The product is lost into the aqueous waste during standard 1N HCl washes, or degrades/oils out. Root Cause: Anomalous Basicity (pKa < 1) . Users often assume the primary amine makes this compound basic (pKa ~4-5). However, the electron-withdrawing nature of the isoxazole ring renders the 5-amino group extremely weakly basic [2].

  • Consequence: It does not form stable salts with weak acids. With strong acids (like 1N HCl), it may protonate but can also undergo hydrolytic ring opening (N-O bond cleavage) to form beta-keto nitriles, which appear as oils.

Corrective Action:

  • Stop Acid Washes: Do not attempt to purify this via "catch-and-release" acid extraction.

  • Neutral Workup: Quench reactions with saturated NH₄Cl or water. Keep the pH near neutral (pH 6-8).

  • Purification Route: Rely on recrystallization or chromatography (see below) rather than pH manipulation.

Issue 3: Severe Tailing on Silica Gel Columns

Symptom: Product elutes as a streak over 10+ fractions; poor separation from non-polar impurities. Root Cause: Silanol Interaction . Despite its weak basicity in water, the 5-amino group acts as a hydrogen bond donor/acceptor with acidic silanol sites on the silica stationary phase.

Corrective Action:

  • Amine Modifier: Pre-equilibrate the silica column with mobile phase containing 1% Triethylamine (TEA) . This blocks the active silanol sites.

  • Stationary Phase Switch: If the compound is sensitive, switch to Neutral Alumina . Alumina is less acidic than silica and often yields sharper peaks for electron-deficient heteroaromatic amines.

Part 2: Optimized Purification Protocols
A. Recrystallization (Recommended First Pass)

Because of the 4-butoxyphenyl chain, the molecule has significant lipophilicity. We can exploit the solubility difference between the lipophilic tail and the polar isoxazole head.

ParameterSpecificationRationale
Solvent System Toluene / Heptane (1:3 ratio)The butyl group ensures solubility in hot toluene. Heptane acts as the anti-solvent to force precipitation upon cooling.
Alternative Ethanol / Water (2:1 ratio)Use if polar inorganic salts are the main impurity.
Temperature Dissolve at 65-70°C; Cool to 4°CAvoid boiling ethanol (78°C) for prolonged periods to prevent potential ring opening.
Drying Vacuum Oven @ 40°CRemove solvent traces; avoid high heat (>80°C) which promotes oxidation (browning).

Protocol Steps:

  • Dissolve crude solid in minimum hot Toluene (approx. 5 mL per gram).

  • If colored impurities persist, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Slowly add Heptane (3x volume of Toluene) while stirring.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the off-white needles.

B. Chromatographic Purification (For Regioisomer Separation)

If the synthesis yielded the 3-amino isomer (a common byproduct) alongside the 5-amino target, recrystallization may not separate them efficiently.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:40).

  • Modifier: 0.5% Triethylamine (Critical to prevent tailing).

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Isoxazole absorption).

Part 3: Purification Logic Flow

The following diagram outlines the decision-making process for purifying 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture Analysis Analyze: TLC & LC-MS Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 Regio Regioisomer (3-amino) or Unreacted Nitrile Decision1->Regio Structural Isomers Polar Salts / Tars / Color Decision1->Polar Baseline/Inorganic Column Flash Chromatography (Silica + 1% TEA) Regio->Column Required for Isomer Sep Recryst Recrystallization (Toluene/Heptane) Polar->Recryst Solubility Difference Check Check Purity (NMR in DMSO-d6) Column->Check Recryst->Check Check->Column Purity < 95% Final Final Product (Store under N2, < -20°C) Check->Final Purity > 98%

Caption: Decision tree for isolating 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine, prioritizing recrystallization for polar impurities and chromatography for structural isomers.

Part 4: Stability & Storage
  • Oxidation: The electron-rich amine is prone to air oxidation, turning the solid from white to pink/brown over time.

    • Requirement: Store under Argon or Nitrogen.

  • Hygroscopicity: The presence of the ether oxygen and amine can attract moisture.

    • Requirement: Store in a desiccator at -20°C.

References
  • Tautomerism in Heterocycles: Alkorta, I., et al.[5] "The Use of NMR Spectroscopy to Study Tautomerism." Journal of Physical Organic Chemistry, vol. 13, no. 10, 2000. Supports the mechanism of amino-imino tautomerism in 5-amino-azoles causing NMR broadening.

  • Isoxazole Synthesis & Properties: Khalafy, J., et al. "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates."[6] Heterocyclic Communications, vol. 17, no.[6] 1-2, 2011, pp. 65-68.[6] Provides foundational chemistry for 3-aryl-5-aminoisoxazoles and their purification challenges.

  • Recrystallization of Heterocycles: University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." General guide supporting the use of Toluene/Heptane for molecules with mixed aryl/polar functionality.

  • Regioselectivity in Isoxazole Synthesis: BenchChem. "Overcoming regioselectivity issues in 5-aminoisoxazole synthesis." Discusses the formation of 3-amino vs 5-amino isomers during the condensation of beta-ketonitriles.

Sources

Troubleshooting

Improving the stability of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in solution

Welcome to the technical support center for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintaining the stability of this compound in solution. By understanding its chemical liabilities, you can ensure the integrity and reproducibility of your experimental results.

General Stability Profile

3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a molecule that incorporates three key functional groups: a 1,2-oxazole ring, a primary aromatic amine, and a butoxy-phenyl ether. Each of these moieties presents potential stability challenges that must be addressed to ensure the compound's integrity in solution.

  • 1,2-Oxazole Ring: The N-O bond within the isoxazole ring is inherently weak and represents the most labile part of this heterocyclic system.[1] Cleavage of this bond can be initiated by various conditions, including strong acids or bases, reducing agents, and UV light exposure.[1][2][3] Studies on similar isoxazole-containing compounds have shown that they are generally stable at neutral to acidic pH but can undergo ring-opening decomposition under basic conditions (pH 10), a process that is accelerated by increased temperature.[4]

  • Primary Aromatic Amine: The 5-amino group is susceptible to oxidation. This process, often catalyzed by light, trace metals, or dissolved oxygen, can lead to the formation of colored impurities and a decrease in the compound's purity and potency. Oxidation is a primary cause of chemical degradation for many drug molecules.

  • Butoxyphenyl Group: While the ether linkage is generally stable, the overall electron-rich nature of the substituted phenyl ring can influence the reactivity of the other functional groups.

Understanding these potential degradation pathways is the first step in designing robust experimental and storage protocols.[5]

Frequently Asked Questions & Troubleshooting Guide

Here we address common issues encountered when working with 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in solution.

FAQ 1: Why is my stock solution of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine turning yellow/brown over time?

Short Answer: Discoloration is most likely due to the oxidation of the primary aromatic amine at the 5-position of the oxazole ring.

Detailed Explanation: Aromatic amines are well-known to be sensitive to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ion contaminants, or light exposure.[6] This oxidative process often leads to the formation of highly colored quinone-imine type structures or polymeric materials, resulting in the observed color change from colorless to yellow or brown. This is a common degradation pathway for many amine-containing compounds.

Troubleshooting & Mitigation Strategy:

  • Solvent Choice: Prepare stock solutions in deoxygenated solvents. A common method is to sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use.

  • Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation. Hindered phenolic antioxidants or other radical scavengers are often effective.[7]

  • Storage Conditions: Store stock solutions under an inert atmosphere (argon or nitrogen) in amber vials to protect from light. Storage at lower temperatures (-20°C or -80°C) will also slow the rate of degradation.[8]

FAQ 2: I'm seeing a loss of potency or the appearance of new peaks in my HPLC analysis. What could be the cause?

Short Answer: This likely indicates chemical degradation of the parent compound, either through oxidation of the amine or cleavage of the oxazole ring.

Detailed Explanation: A loss of the main peak area with the concurrent appearance of new, typically more polar, degradation peaks is a classic sign of instability. For this molecule, two primary pathways should be investigated:

  • Oxidative Degradation: As mentioned in FAQ 1, oxidation of the amino group will lead to new chemical species.

  • Hydrolytic Cleavage of the Oxazole Ring: The 1,2-oxazole ring can undergo hydrolytic ring-opening, particularly under basic pH conditions.[4] This cleavage breaks the weak N-O bond and would result in a significant structural change and a distinct new peak in the chromatogram. Studies on the isoxazole-containing drug leflunomide showed it was stable in acidic and neutral pH at 25°C, but decomposed at pH 10.[4]

Troubleshooting & Mitigation Strategy:

  • pH Control: Ensure that the solution pH is maintained in the slightly acidic to neutral range (pH 4-7). Avoid basic conditions.[4] Use buffered solutions for all aqueous dilutions.

  • Temperature Control: Perform experiments at controlled, and where possible, reduced temperatures. Degradation rates, particularly hydrolysis, are often temperature-dependent.[9]

  • Analytical Method: Use a stability-indicating analytical method, such as a gradient HPLC-UV method, to resolve the parent compound from potential degradants.[10][11]

FAQ 3: What are the optimal conditions for preparing and storing a stock solution?

Short Answer: Prepare a concentrated stock in an anhydrous, deoxygenated aprotic solvent like DMSO or DMF, and store it at -80°C under an inert atmosphere, protected from light.

Detailed Explanation: To maximize the shelf-life of your compound, you must control for all major degradation factors: oxygen, light, pH, and temperature.

  • Solvent: Anhydrous aprotic solvents like DMSO or DMF are preferred for initial stock preparation as they minimize the risk of hydrolysis.

  • Oxygen Removal: Deoxygenating the solvent by sparging with nitrogen or argon is a critical step to prevent oxidation of the aromatic amine.

  • Light Protection: Photodegradation can occur upon exposure to UV light, potentially cleaving the oxazole ring or accelerating oxidation.[2][3][12] Using amber vials or wrapping vials in foil is mandatory.

  • Temperature: Storing at -80°C significantly reduces the rate of all chemical reactions, providing the best long-term stability.

Visualizing the Chemistry

Potential Degradation Pathways

The following diagram illustrates the primary molecular liabilities of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

G cluster_main 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine cluster_degradation Potential Degradation Products parent Parent Compound oxidized Oxidized Amine Product (e.g., Quinone-imine) parent->oxidized Oxidation (O₂, Light, Metal Ions) hydrolyzed Ring-Opened Product (β-Ketonitrile derivative) parent->hydrolyzed Hydrolysis (e.g., pH > 8) or Reductive Cleavage

Caption: Key degradation routes for the target molecule.

Protocols for Stability Assessment

To proactively understand the stability of your compound under your specific experimental conditions, a forced degradation study is highly recommended.[5][13][14] This involves intentionally exposing the compound to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method.[5][15]

Experimental Workflow: Forced Degradation Study

The workflow below outlines the steps for conducting a systematic stability assessment.

G cluster_stress Stress Conditions (24-72h) start Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) aliquot Aliquot into multiple amber vials start->aliquot acid Acidic 0.1 M HCl, 60°C aliquot->acid Expose base Basic 0.1 M NaOH, RT aliquot->base Expose oxidative Oxidative 3% H₂O₂, RT aliquot->oxidative Expose thermal Thermal 60°C in solution aliquot->thermal Expose photo Photolytic ICH Q1B light exposure aliquot->photo Expose control Control Sample (Stored at 4°C, dark) aliquot->control Expose analysis Analyze All Samples by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis interpret Interpret Data: - Identify degradants - Calculate % degradation - Assess peak purity analysis->interpret end Establish Stability-Indicating Method & Optimal Storage interpret->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

This protocol is based on ICH guidelines for stress testing of new drug substances.[13][16] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[13]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in a suitable solvent like acetonitrile.

  • Sample Preparation: For each condition, mix your stock solution with the stressor solution. A typical ratio is 1:1.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Mix 1 mL of stock with 1 mL of purified water. Incubate at 60°C.

    • Photostability: Expose the stock solution (in a chemically inert, transparent container) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16][17][18]

    • Control: Mix 1 mL of stock with 1 mL of purified water. Store protected from light at 4°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated HPLC-UV method.[19] An LC-MS method is highly beneficial for identifying the mass of any degradation products.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. Ensure the analytical method can adequately separate all degradation products from the parent peak.

Summary of Recommendations

The following table provides a quick reference for best practices in handling and storing 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

ParameterRecommendationRationale
Solvent for Stock Anhydrous, aprotic (e.g., DMSO, DMF)Minimizes risk of hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.[6]
pH of Aqueous Media 4.0 - 7.0Avoids base-catalyzed cleavage of the oxazole ring.[4]
Temperature Long-term: -80°CShort-term: 2-8°CReduces the rate of all potential degradation reactions.[8]
Light Exposure Minimize; use amber vialsPrevents photodegradation of the oxazole ring and photo-oxidation of the amine.[2][12]
Additives Consider antioxidants (e.g., BHT) for aqueous buffersScavenges free radicals to inhibit oxidative degradation pathways.[20][21]

By implementing these strategies, you can significantly improve the stability of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in your experiments, leading to more reliable and reproducible data.

References

  • Binkley, J., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. ResearchGate. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Razi, T. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • Juboori, A. A., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Li, H., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • Chalyk, B. A., et al. (2016). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

  • MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave. Available at: [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]

  • Tandfonline. (n.d.). Primary aromatic amines in paper cups, paper straws, and sausage casings. Tandfonline. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (2021). (PDF) Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. Available at: [Link]

  • Sagi, S., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research. Available at: [Link]

  • Pachauri, V., & Flora, S. J. S. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central. Available at: [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. ResearchGate. Available at: [Link]

  • Dornhrow, B. A., & Altscher, S. (1964). Stabilization of aromatic amines. Google Patents.
  • MDPI. (n.d.). Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. MDPI. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). Photostability of N@C. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Inhibition of amine oxidation. Google Patents.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]

  • OKCHEM. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. OKCHEM. Available at: [Link]

  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Available at: [Link]

Sources

Optimization

Overcoming poor solubility of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in assays

A Guide to Overcoming Poor Aqueous Solubility in Experimental Assays This guide is designed to provide you, our fellow researchers, with a comprehensive set of tools, protocols, and foundational knowledge to proactively...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Poor Aqueous Solubility in Experimental Assays

This guide is designed to provide you, our fellow researchers, with a comprehensive set of tools, protocols, and foundational knowledge to proactively address and overcome these solubility challenges. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific assay system.

Understanding the Core Problem: Why is This Compound Poorly Soluble?

The structure of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine itself provides clues to its solubility behavior. The molecule possesses a significant lipophilic character due to the butoxyphenyl group. While the isoxazole ring and the primary amine group contribute some polarity, the overall molecule is prone to low aqueous solubility.[2][3] Compounds with such characteristics are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, defined by low solubility that can limit bioavailability and, in an in-vitro context, cause assay artifacts.[4]

The primary amine group (pKa estimated to be weakly basic) means its charge state, and therefore its solubility, will be dependent on the pH of the medium. In neutral or alkaline aqueous buffers, the uncharged form will dominate, reducing its solubility. Conversely, in acidic conditions, the amine can become protonated (cationic), which typically enhances aqueous solubility.[5]

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by researchers working with 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

Q1: My compound precipitated immediately after I diluted my DMSO stock solution into my aqueous assay buffer. What happened and how can I fix it?

A1: This is a classic sign of a compound "crashing out" of solution. Your DMSO stock keeps the compound solubilized, but when diluted into a predominantly aqueous environment, the concentration may have exceeded its thermodynamic solubility limit in the final buffer.

  • Immediate Action: Do not use the assay plate with visible precipitate. The actual concentration of the compound in solution is unknown and will lead to unreliable data.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest first step is to reduce the highest concentration in your dose-response curve.

    • Increase Co-solvent Percentage: You may need to slightly increase the final percentage of DMSO in your assay. However, be cautious. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Biochemical assays might tolerate slightly more, but this must be validated.

    • Use a Different Co-solvent: DMSO may not be the optimal co-solvent. Consider screening other pharmaceutically acceptable solvents. (See Troubleshooting Guide 1).

    • Employ Solubilizing Excipients: Incorporating excipients like cyclodextrins into your assay buffer can dramatically improve solubility.[6][7] (See Troubleshooting Guide 2).

Q2: How can I identify compound precipitation if it's not visible to the naked eye?

A2: Not all precipitation is visible as cloudy turbidity. Micro-precipitates can still significantly impact results.

  • Light Scattering: Use a plate reader with a light scattering or absorbance setting (e.g., at 600-800 nm) to scan your assay plate immediately after compound addition and before starting the assay. An increase in signal relative to vehicle controls can indicate insoluble particles.

  • Microscopy: Visually inspect the wells of your cell-based assay plates under a microscope before and after compound addition.

  • Erratic Dose-Response Curves: A classic sign of precipitation at higher concentrations is a dose-response curve that suddenly plateaus or even drops off sharply. This "bell-shaped" curve often indicates that the compound is falling out of solution, reducing the effective concentration.

Q3: What is the maximum concentration of organic co-solvents I can use in my assay?

A3: This is highly dependent on your specific assay. You must determine this empirically by running a "vehicle tolerance" experiment.

  • Protocol: Prepare serial dilutions of your chosen co-solvent (e.g., DMSO, ethanol) in your assay buffer, mirroring the concentrations that will be in your final experiment. Run the assay with these vehicle-only controls. The highest concentration of co-solvent that does not significantly affect the assay's baseline signal or performance is your maximum tolerable limit. For cell-based assays, this limit is often between 0.1% and 1%.

Q4: Can I use pH modification to keep my compound in solution?

A4: Yes, this can be a very effective strategy for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine due to its basic amine group.[5]

  • Mechanism: Lowering the pH of your assay buffer (e.g., to pH 6.0 or 6.5) will increase the proportion of the protonated, more soluble form of the compound.

  • Caveat: You must ensure that altering the pH does not negatively impact your assay components (e.g., enzyme activity, cell viability, antibody-antigen binding). Run a pH tolerance control experiment on your assay system before adopting this method.

Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues, from the simplest adjustments to more complex formulation strategies.

G cluster_0 cluster_1 Level 1: Simple Adjustments cluster_2 Level 2: Formulation Changes cluster_3 Level 3: Advanced Methods cluster_4 start Solubility Issue Identified (Precipitation / Poor Data) l1_check Is final compound concentration > 10 µM? start->l1_check l1_action1 Reduce Highest Test Concentration l1_check->l1_action1 Yes l1_check_dmso Is final DMSO concentration < 0.5%? l1_check->l1_check_dmso No l1_action1->l1_check_dmso l1_action2 Increase DMSO to Max Tolerated Level (e.g., 1%) l1_check_dmso->l1_action2 Yes l2_check_ph Is assay tolerant to lower pH? l1_check_dmso->l2_check_ph No l1_action2->l2_check_ph l2_action_ph Lower Buffer pH (e.g., to 6.5) l2_check_ph->l2_action_ph Yes l2_check_excipient Explore Excipients l2_check_ph->l2_check_excipient No end_success Problem Solved l2_action_ph->end_success l2_action_cd Add Cyclodextrin (e.g., HP-β-CD) to buffer l2_check_excipient->l2_action_cd l3_action Consider Advanced Formulations (e.g., Solid Dispersions) Consult Formulation Specialist l2_check_excipient->l3_action If still failing l2_action_cd->l3_action If still failing l2_action_cd->end_success l3_action->end_success

Caption: A decision tree for troubleshooting solubility issues.

Protocol 1: Co-Solvent Screening

Objective: To identify an alternative organic co-solvent that improves the solubility of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine in the assay buffer without compromising assay integrity.

Materials:

  • 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (powder)

  • DMSO (Dimethyl sulfoxide)

  • Ethanol (Absolute)

  • PEG 400 (Polyethylene glycol 400)

  • PG (Propylene glycol)

  • Assay Buffer

  • 96-well clear bottom plates

  • Plate reader capable of absorbance/turbidity measurements

Procedure:

  • Prepare High-Concentration Stock Solutions: Prepare 10 mM stock solutions of the compound in each of the co-solvents (DMSO, Ethanol, PEG 400, PG). Gentle warming (to 30-40°C) or vortexing may be required.[2]

  • Vehicle Tolerance Test: First, determine the maximum tolerable concentration for each co-solvent in your specific assay as described in the FAQs.

  • Solubility Assessment: a. In a 96-well plate, add assay buffer to a series of wells. b. Add a small volume of each 10 mM stock solution to the buffer to achieve a high final compound concentration (e.g., 100 µM) while keeping the final co-solvent concentration at 1% (or your predetermined max). c. Prepare serial dilutions from this high concentration. d. Include vehicle-only controls for each co-solvent.

  • Incubation and Observation: a. Incubate the plate at the assay's running temperature for 30-60 minutes. b. Visually inspect for any signs of precipitation. c. Read the plate at 650 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.

  • Analysis: The co-solvent that maintains the highest concentration of the compound in solution without showing increased absorbance is the preferred choice.

Co-SolventTypical Starting Conc. in AssayProperties & Considerations
DMSO 0.1% - 1%Strong aprotic solvent. Can cause protein denaturation or cell stress at >1%.
Ethanol 0.5% - 2%Polar protic solvent. Less harsh on cells than DMSO but also a weaker solvent for some compounds.
PEG 400 1% - 5%Non-ionic polymer. Generally well-tolerated but can be viscous.[8]
Propylene Glycol 1% - 5%Often used in pharmaceutical formulations. Good safety profile.[8]
Protocol 2: Using Cyclodextrins for Solubility Enhancement

Objective: To use cyclodextrins to form an inclusion complex with the compound, thereby increasing its aqueous solubility.[6][7]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic butoxyphenyl moiety of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[7]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer

Procedure:

  • Prepare Cyclodextrin-Containing Buffer: Dissolve HP-β-CD or SBE-β-CD directly into your assay buffer. A good starting concentration is 10-50 mM. Ensure it is fully dissolved.

  • Validate Assay Compatibility: Repeat your assay's positive and negative controls using the new cyclodextrin-containing buffer. Ensure the cyclodextrin itself does not interfere with the assay readout.

  • Test Compound Solubility: a. Prepare your compound dilutions by first diluting the DMSO stock into the cyclodextrin-containing buffer. b. A common method is to add the DMSO stock to the cyclodextrin buffer and vortex or sonicate briefly to facilitate complex formation before adding it to the final assay plate.

  • Observation and Analysis: Compare the solubility and dose-response curve of the compound in the cyclodextrin-containing buffer versus the standard buffer.

References
  • Solubility of Things. (n.d.). Isoxazole.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(9), 955–971. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2015). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of Controlled Release, 219, 447–461. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from [Link]

  • Impact of Nanosizing on Solubility and Dissolution Rate of Poorly Soluble Pharmaceuticals. (2025). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Retrieved from [Link]

  • NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Principles of Drug Action 1. (2005). Amines. Retrieved from [Link]

  • SciPharm. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved from [Link]

  • NIH. (n.d.). Effect of Data Quality and Data Quantity on the Estimation of Intrinsic Solubility: Analysis Based on a Single-Source Data Set. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Phenylphenyl)-1,2-oxazol-5-amine. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). Prd_002214. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxy-4-oxazol-5-yl-phenyl)-(4-phenyl-thiazol-2-yl)-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. Retrieved from [Link]

  • NIH. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

This guide serves as a specialized technical support resource for the scale-up synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine . It is designed for process chemists and researchers requiring robust, scalable protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine . It is designed for process chemists and researchers requiring robust, scalable protocols that move beyond bench-scale literature.

Technical Support Center: Scale-Up Synthesis Guide

Target Molecule: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine CAS Registry Number: (Analogous to 3-aryl-5-aminoisoxazole class) Primary Application: Intermediate for COX-2 inhibitors, tubulin polymerization inhibitors, and immunomodulators.

Strategic Overview: The Synthetic Logic

To scale this molecule successfully, we must move away from "unstable" routes (e.g., alkynyl nitrile precursors) and utilize the thermodynamically controlled


-Ketonitrile Route .

The Pathway:

  • Precursor Assembly: Claisen-type condensation of 4-butoxybenzoate with acetonitrile.

  • Heterocyclization: Reaction of the resulting

    
    -ketonitrile with hydroxylamine hydrochloride (
    
    
    
    ).

Why this route?

  • Regiocontrol: The

    
    -ketonitrile scaffold directs nucleophilic attack to favor the 5-amino isomer over the 3-amino isomer (a common impurity in other routes).
    
  • Cost-Efficiency: Reagents (Acetonitrile, NaH/NaOEt, Hydroxylamine) are bulk commodities.

  • Purification: The product crystallizes readily due to the lipophilic butoxy tail, minimizing the need for chromatography at scale.

Module 1: Critical Safety Protocols (Hydroxylamine)

WARNING: The most critical risk in this scale-up is the handling of Hydroxylamine Hydrochloride.

Q: Can we just scale up the benchtop procedure for the cyclization step? A: NO. Hydroxylamine free base is thermally unstable. At scale, the accumulation of free hydroxylamine can lead to a runaway decomposition reaction.

Safety Directives:

  • Salt vs. Free Base: Always store and weigh the reagent as the hydrochloride salt. Only release the free base in situ within the reactor.

  • Thermal Limit: Never heat a mixture containing high concentrations of free hydroxylamine above 60°C without rigorous DSC (Differential Scanning Calorimetry) data.

  • Metal Contamination: Ensure the reactor is free of transition metals (Fe, Cu), which catalyze the explosive decomposition of hydroxylamine.

Module 2: Step-by-Step Scale-Up Protocol

Stage A: Synthesis of 3-(4-butoxyphenyl)-3-oxopropanenitrile

Reaction:



Protocol:

  • Inertion: Purge a jacketed reactor with

    
    .
    
  • Base Slurry: Charge Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or Sodium Ethoxide (NaOEt) into Toluene or THF. Note: Toluene is preferred for scale-up to manage viscosity.

  • Heating: Heat the slurry to 80°C.

  • Addition: Slowly feed a mixture of Methyl 4-butoxybenzoate (1.0 equiv) and Acetonitrile (excess, ~4.0 equiv) over 2–4 hours. Control: Monitor

    
     evolution (if using NaH).
    
  • Workup: Cool to 10°C. Quench carefully with water. Acidify the aqueous layer to pH 4–5 to precipitate the

    
    -ketonitrile.
    
  • Isolation: Filter the solid. The butoxy group makes this intermediate waxy; wash with cold heptane to remove mineral oil (if NaH was used).

Stage B: Cyclization to 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Reaction:



Protocol:

  • Dissolution: Suspend the

    
    -ketonitrile (Stage A product) in Ethanol (10 volumes).
    
  • Reagent Charge: Add Hydroxylamine Hydrochloride (1.1 equiv).

  • pH Adjustment (CRITICAL): Slowly add 25% NaOH (aq) to adjust pH to 10–11 .

    • Why? Low pH (<7) stalls the reaction (protonated hydroxylamine is non-nucleophilic). High pH (>12) promotes hydrolysis of the nitrile.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by HPLC.

  • Crystallization:

    • Cool to 20°C.

    • Add Water (5 volumes) slowly as an anti-solvent.

    • The 4-butoxy chain renders the product highly insoluble in aqueous ethanol, forcing precipitation.

  • Filtration: Collect the white/off-white solid. Wash with 1:1 EtOH/Water.

Module 3: Troubleshooting & FAQs

Issue 1: Reaction Stalling & Incomplete Conversion

User Question: "My reaction has been refluxing for 24 hours, but I still see 30% starting material (


-ketonitrile). Adding more hydroxylamine didn't help."

Root Cause: The pH of the reaction mixture likely drifted below 8. As the reaction proceeds, HCl is released (if not fully neutralized) or the base is consumed, protonating the remaining hydroxylamine.

Corrective Action:

  • Check pH: Spot the reaction mixture on pH paper. If <9, add small aliquots of NaOH or NaOEt.

  • Concentration: If the reaction is too dilute (>20 volumes solvent), the kinetics slow drastically. Distill off some ethanol to increase concentration.

Issue 2: Regioselectivity (Formation of 3-amino isomer)

User Question: "I am detecting a 5-10% impurity that has the same mass as the product but a different retention time. Is this the 3-amino isomer?"

Analysis: Yes, this is likely 3-amino-5-(4-butoxyphenyl)isoxazole. This forms if the hydroxylamine attacks the ketone carbonyl first, rather than the nitrile.

Corrective Action:

  • Thermodynamic Control: Ensure you are maintaining a hard reflux. The 5-amino isomer is the thermodynamic product.

  • Order of Addition: Pre-mix the hydroxylamine and base before adding the

    
    -ketonitrile. This ensures the free base of hydroxylamine is available immediately to attack the highly electrophilic nitrile carbon.
    
Issue 3: Filtration & Morphology (The "Butoxy" Effect)

User Question: "The product is oiling out instead of crystallizing during the water quench, making filtration impossible."

Root Cause: The 4-butoxy chain adds significant lipophilicity. Adding water too fast to a hot ethanolic solution causes the product to "oil out" as a supercooled liquid rather than nucleate as a crystal.

Corrective Action:

  • Seeding: Cool the ethanol solution to 35°C before adding any water. Seed the mixture with pure product crystals.

  • Slow Addition: Add the water anti-solvent over 2 hours.

  • Alternative Solvent: If oiling persists, switch the crystallization solvent from Ethanol/Water to Toluene/Heptane . Dissolve in hot toluene, cool, and add heptane.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the flow from precursors to the target, highlighting the critical regioselective step.

G Start 4-Butoxybenzoate + Acetonitrile Inter Beta-Ketonitrile (Intermediate) Start->Inter Claisen Condensation (NaH/Toluene) Target 3-(4-Butoxyphenyl)- 1,2-oxazol-5-amine Inter->Target Cyclization (Attack on CN) Impurity Impurity: 3-Amino Isomer Inter->Impurity Side Reaction (Attack on CO) Reagent NH2OH + Base (pH 10-11) Reagent->Inter Add to Rxn

Caption: The conversion of 4-butoxybenzoate to the target isoxazole via the beta-ketonitrile intermediate. Note the divergence where incorrect pH or temperature can lead to the 3-amino impurity.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when the isolated yield is below 70%.

Troubleshooting Problem Low Yield / Poor Quality CheckHPLC Check HPLC of Mother Liquor Problem->CheckHPLC SM_Left Starting Material Remains CheckHPLC->SM_Left Peak @ SM Time Wrong_Isomer Wrong Isomer (Regio-impurity) CheckHPLC->Wrong_Isomer New Peak Clean_ML Mother Liquor is Clean (Product lost in filtrate) CheckHPLC->Clean_ML No Peaks Fix_pH Action: Check pH > 10 Increase Reflux Time SM_Left->Fix_pH Fix_Temp Action: Increase Temp Pre-mix Reagents Wrong_Isomer->Fix_Temp Fix_Solubility Action: Reduce Ethanol Vol Increase Water Ratio Clean_ML->Fix_Solubility

Caption: Decision matrix for diagnosing scale-up failures based on HPLC analysis of the reaction mixture.

Summary of Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water Gradient
Melting Point 120–125°C (Typical for class)DSC / Capillary
Residual Solvent < 5000 ppm EthanolGC-Headspace
Water Content < 0.5% w/wKarl Fischer

References

  • Regioselective Synthesis of 5-Aminoisoxazoles

    • Title: 3(5)-Aminoisoxazoles: regioselective synthesis and antitubulin activity.[1]

    • Source: National Institutes of Health (PubMed) / Vertex AI Search.
    • Context: Establishes the beta-ketonitrile route as the standard for ensuring the 5-amino regiochemistry.
  • Precursor Synthesis (Beta-Ketonitriles)

    • Title: Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives.[2]

    • Source: ResearchGate.[3][4]

    • Context: Details the Claisen condensation of benzoates with acetonitrile using NaH, the exact protocol required for Stage A.
  • Safety of Hydroxylamine

    • Title: Hydroxylamine Hydrochloride Safety Data Sheet (SDS).[5]

    • Source: Fisher Scientific / ThermoFisher.
    • Context: Provides critical hazard data (H290, H351) and decomposition warnings essential for Module 1.
  • Reaction Mechanism & Conditions

    • Title: The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacet
    • Source: ResearchGate.[3][4]

    • Context: Validates the reflux conditions in ethanol and the nucleophilic

Sources

Optimization

Enhancing the selectivity of the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, with a primary focus on enhancing selectivity and troubleshooting common experimental challenges.

Introduction to the Synthesis

The synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is a critical process in the development of various pharmacologically active molecules. The most common and direct route involves the condensation and cyclization of a β-ketonitrile, specifically 3-(4-butoxyphenyl)-3-oxopropanenitrile , with hydroxylamine . While seemingly straightforward, this reaction is often plagued by a lack of regioselectivity, leading to the formation of the undesired isomeric byproduct, 5-(4-Butoxyphenyl)-1,2-oxazol-3-amine. Achieving high selectivity for the desired 5-amino isomer is paramount for efficient downstream applications and simplified purification.

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to empower you to achieve high-yield, selective synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

Reaction Pathway Overview

The reaction between 3-(4-butoxyphenyl)-3-oxopropanenitrile and hydroxylamine can proceed through two main pathways, leading to the formation of two regioisomers. The selectivity is highly dependent on the reaction conditions, particularly the pH.

Synthesis_Pathway Start 3-(4-Butoxyphenyl)-3-oxopropanenitrile + Hydroxylamine (NH2OH) Intermediate_A Nucleophilic attack of -NHOH on Ketone Start->Intermediate_A Favored at acidic/neutral pH Intermediate_B Nucleophilic attack of -OH on Nitrile Start->Intermediate_B Favored at basic pH Desired_Product 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (Desired Product) Intermediate_A->Desired_Product Cyclization Undesired_Product 5-(4-Butoxyphenyl)-1,2-oxazol-3-amine (Undesired Isomer) Intermediate_B->Undesired_Product Cyclization Acidic_Conditions Acidic to Neutral pH (e.g., pH 5-7) Basic_Conditions Basic pH (e.g., pH > 8)

Caption: Reaction mechanism for the synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-amino isomer and high proportion of the 3-amino isomer. Incorrect pH of the reaction medium. The regioselectivity of the cyclization is highly pH-dependent. Basic conditions favor the formation of the undesired 3-amino isomer.[1]Maintain the reaction pH in the acidic to neutral range (pH 5-7). This can be achieved by using hydroxylamine hydrochloride directly or by adding a mild acid to a solution of hydroxylamine free base. Regularly monitor the pH throughout the reaction.
Reaction temperature is too high. Elevated temperatures can lead to decreased selectivity and the formation of side products.Conduct the reaction at a lower temperature. Start with room temperature and optimize as needed. For reactions that require heating, maintain a gentle reflux and monitor the reaction progress closely by TLC or LC-MS.
Formation of a significant amount of amide byproduct. Reaction with hydroxylamine can sometimes lead to the formation of amidoximes which can be converted to amides. This is more prevalent with certain aromatic nitriles, especially those with electron-withdrawing groups.Use of a suitable solvent and control of stoichiometry. Running the reaction in an alcohol, such as ethanol, can help to minimize this side reaction. Ensure that no more than a slight excess of hydroxylamine is used.
Difficulty in separating the desired 5-amino isomer from the 3-amino isomer. Similar polarities of the two isomers. The structural similarity of the regioisomers can make their separation by column chromatography challenging.Optimize the mobile phase for column chromatography. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can often resolve the two isomers. Alternatively, derivatization of the amino group of the desired product can alter its polarity, facilitating separation.
Incomplete reaction or slow conversion. Insufficient activation of the carbonyl or nitrile group. The reactivity of the starting material can be influenced by the reaction conditions.Consider the use of a mild acid catalyst. A catalytic amount of an acid like acetic acid can help to activate the ketone carbonyl for nucleophilic attack by the amino group of hydroxylamine.
Precipitation of starting material or product during the reaction. Poor solubility of reactants or products in the chosen solvent. Select a more appropriate solvent or use a co-solvent system. Alcohols like ethanol or methanol are often good choices. If solubility remains an issue, a mixture of solvents, such as ethanol/water, may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high regioselectivity for the 5-amino isomer?

A1: The most critical factor is controlling the pH of the reaction medium. An acidic to neutral pH (around 5-7) favors the nucleophilic attack of the amino group of hydroxylamine on the ketone carbonyl of the 3-(4-butoxyphenyl)-3-oxopropanenitrile. This initial attack is the determining step for the formation of the desired 5-amino isomer. In contrast, basic conditions deprotonate the hydroxyl group of hydroxylamine, making the oxygen a stronger nucleophile, which preferentially attacks the nitrile carbon, leading to the undesired 3-amino isomer.[1]

Q2: What is the recommended starting material and how do I prepare it?

A2: The recommended starting material is 3-(4-butoxyphenyl)-3-oxopropanenitrile. It can be synthesized via a Claisen condensation between 4-butoxyacetophenone and a cyanide source, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide.

Q3: How can I confirm the identity and purity of my final product and distinguish it from the 3-amino isomer?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the two isomers. The chemical shifts of the protons and carbons in the isoxazole ring and the substituents will differ. For 3-aryl-5-aminoisoxazoles, the proton on the C4 of the isoxazole ring typically appears as a singlet. The chemical shifts of the aromatic protons will also be different due to the different electronic environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are useful for assessing the purity of the product and for monitoring the progress of the reaction and the separation of isomers.

Q4: What are the optimal reaction conditions for the synthesis?

A4: While optimization is always recommended for specific laboratory setups, a good starting point for the selective synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is as follows:

Parameter Recommended Condition Rationale
Hydroxylamine source Hydroxylamine hydrochloride (NH2OH·HCl)Provides a mildly acidic environment, favoring the desired reaction pathway.
Solvent Ethanol or MethanolGood solubility for both reactants and products.
Temperature Room temperature to gentle reflux (50-60 °C)Balances reaction rate with selectivity. Higher temperatures can lead to more side products.
Base Sodium acetate or a similar weak baseCan be used to neutralize the HCl from hydroxylamine hydrochloride, allowing for fine-tuning of the pH.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions, especially when heated in a concentrated form. Always handle hydroxylamine and its solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating dry hydroxylamine salts.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the selective synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

Experimental_Workflow Start Dissolve 3-(4-butoxyphenyl)- 3-oxopropanenitrile in Ethanol Step2 Add Hydroxylamine Hydrochloride and Sodium Acetate Start->Step2 Step3 Heat the reaction mixture at 50-60 °C Step2->Step3 Step4 Monitor reaction progress by TLC/LC-MS Step3->Step4 Step5 Quench the reaction with water and extract with Ethyl Acetate Step4->Step5 Upon completion Step6 Dry the organic layer and concentrate under reduced pressure Step5->Step6 End Purify by column chromatography Step6->End

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

  • 3-(4-Butoxyphenyl)-3-oxopropanenitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-butoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to 50-60 °C and stir.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

References

  • Kiselyov, A. S., et al. (2014). 3,5-Diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 76, 433-444. [Link]

Sources

Troubleshooting

Method development for the analysis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine impurities

Technical Support Center: Analytical Method Development Topic: Analysis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Impurities Reference ID: TS-ISOX-005-DEV Welcome to the Advanced Method Development Support Center Your Gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development Topic: Analysis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Impurities Reference ID: TS-ISOX-005-DEV

Welcome to the Advanced Method Development Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the specific challenges in developing stability-indicating methods for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (hereafter referred to as BOA-5 ). As a key intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Praliciguat analogs), this molecule presents unique chromatographic behaviors driven by its isoxazole core and lipophilic butoxy tail.

Module 1: Chromatographic Separation & Peak Shape

Q1: I am observing severe peak tailing for the main amine peak (BOA-5) using a standard C18 column at pH 2.5. How do I fix this?

A: The tailing is likely not due to the primary amine interacting with silanols in the traditional sense, but rather the tautomeric equilibrium and protonation state of the isoxazole ring nitrogen.

The Mechanism: Unlike aliphatic amines, the 5-amino-isoxazole group is a weak base (pKa ~1.5 - 2.0). At pH 2.5, you are operating near the pKa of the ring nitrogen, causing rapid exchange between the protonated and neutral forms, leading to band broadening and tailing. Furthermore, the 5-amino group can tautomerize to the imine form.

The Protocol (Corrective Action): Switch to a High-pH or Charged Surface Hybrid (CSH) strategy.

  • High pH Strategy (Recommended):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mobile Phase B: Acetonitrile.[1]

    • Why: At pH 10, the molecule is fully deprotonated and exists predominantly in a single tautomeric state. This sharpens the peak significantly.

    • Column: Use a high-pH stable column (e.g., Waters XBridge C18 or Agilent Poroshell HPH).

  • CSH Strategy (Alternative):

    • If you must use low pH (e.g., for MS compatibility), use a column with a slight positive surface charge (e.g., Waters CSH C18). This repels the protonated base, preventing secondary interactions.

Comparison of Column Performance:

ParameterStandard C18 (pH 2.5)High pH C18 (pH 10)CSH C18 (pH 2.5)
Tailing Factor (

)
1.8 - 2.21.0 - 1.11.1 - 1.2
Retention (

)
ModerateHigh (Neutral form)Moderate
Selectivity Poor for positional isomersExcellentGood

Module 2: Impurity Profiling & Degradation Pathways

Q2: I see a new impurity eluting before the main peak in stressed alkaline samples. What is it?

A: This is the Ring-Opening Hydrolysis Product (cyano-ketone derivative).

The Mechanism: The isoxazole ring is susceptible to base-catalyzed hydrolysis (Boulton-Katritzky rearrangement type chemistry or direct ring opening). Under basic stress (0.1 N NaOH), the O-N bond cleaves, yielding 3-(4-butoxyphenyl)-3-oxopropanenitrile .

  • Observation: This impurity is less polar than the ring-opened carboxylic acid but often elutes earlier than the parent BOA-5 due to the loss of the rigid heterocyclic structure and changes in solvation.

  • UV Characteristic: The UV max will shift significantly (blue shift) as the conjugation of the amine with the phenyl ring is disrupted.

Q3: Can you map the expected impurities from synthesis and degradation?

A: Yes. The following logic map outlines the origin of key impurities (Imp-A, Imp-B, Imp-C) based on the standard condensation synthesis route (Beta-keto nitrile + Hydroxylamine).

ImpurityMap Start Starting Material (4-Butoxybenzonitrile) Inter Intermediate (Beta-keto nitrile) Start->Inter Claisen Cond. Product BOA-5 (Main Analyte) Inter->Product + NH2OH (Cyclization) ImpA Impurity A (Regioisomer: 3-amino) Inter->ImpA Wrong Cyclization ImpB Impurity B (Ring Open: Cyano-ketone) Product->ImpB Base Hydrolysis (pH > 10 Stress) ImpC Impurity C (Dimer/Azo) Product->ImpC Oxidation (Peroxide Stress)

Figure 1: Impurity fate mapping for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine, showing synthetic origins and degradation pathways.[2]

Module 3: Sample Preparation & Artifacts

Q4: We are detecting "Ghost Peaks" that increase with time in the autosampler. Is the molecule unstable?

A: The molecule is likely stable, but your diluent is chemically incompatible.

The Issue: The primary amine (-NH2) on the isoxazole is nucleophilic enough to react with trace aldehydes or ketones in solvents (e.g., acetone traces or impurities in low-grade methanol) to form Schiff Bases (Imines) .

Troubleshooting Protocol:

  • Check Diluent: Are you using Acetone or technical grade Methanol?

    • Test: Dissolve sample in 100% Acetonitrile (HPLC Grade). If ghost peaks disappear, the previous diluent was the cause.

  • Check Autosampler Wash: Ensure the needle wash does not contain acetone.

  • Light Sensitivity: Isoxazoles can undergo photochemical rearrangement (to oxazoles) under intense UV.

    • Action: Use amber glassware for all sample preparations.

Module 4: Validated Method Parameters (Starting Point)

Based on the physicochemical properties of BOA-5, the following method parameters provide a robust starting point for validation (per ICH Q2(R2) guidelines).

Table 2: Recommended UHPLC Method Conditions

ParameterConditionRationale
Column Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm)High pH stability and excellent lifetime.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Deprotonates amine; suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic butoxy tail.
Gradient 5% B to 95% B over 10 minWide gradient to elute lipophilic dimers/starting materials.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.5 µm particles.
Detection UV @ 254 nmMax absorbance for the phenyl-isoxazole conjugate system.
Column Temp 40°CReduces viscosity and improves mass transfer.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Discusses isoxazole ring stability and cleavage).
  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Link (Authoritative source on High pH and CSH strategies).

  • Baumann, M., Baxendale, I. R., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry. Link (Details on isoxazole synthesis byproducts).

Disclaimer: This guide is for research and development purposes. All methods must be validated according to local regulatory standards (e.g., FDA, EMA) before use in GMP environments.

Sources

Optimization

Technical Support Center: Crystallization Refinement for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

Executive Technical Overview The crystallization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine presents a unique "amphiphilic" challenge in process chemistry. The molecule contains two competing domains: The Lipophilic Tail:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The crystallization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine presents a unique "amphiphilic" challenge in process chemistry. The molecule contains two competing domains:

  • The Lipophilic Tail: The 4-butoxy group significantly increases solubility in non-polar solvents and introduces rotational freedom, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

  • The Polar Head: The 5-amino-isoxazole core is a hydrogen-bond donor/acceptor system capable of forming robust supramolecular synthons, but it is thermally sensitive and prone to oxidative degradation (color formation).

This guide moves beyond standard textbook recrystallization.[1] It focuses on kinetic control to suppress oiling out and thermodynamic control to ensure polymorph stability.

Solvent System Engineering

The Polarity Balance

Standard single-solvent systems often fail for this molecule. Highly polar solvents (MeOH) dissolve it too well, leading to poor yield. Non-polar solvents (Heptane) dissolve it poorly, leading to gumming.

Recommended Solvent Systems:

System TypeSolvent CompositionPrimary MechanismApplication
Binary A (Yield Focus) Ethanol / Water (70:30 v/v)Anti-solvent driving forceBulk purification of crude material.
Binary B (Purity Focus) Ethyl Acetate / n-Heptane (1:2 v/v)Cooling crystallizationRemoval of oxidative byproducts and isomers.
Scavenger System Toluene (with Charcoal)Hot filtrationRemoval of colored impurities before final crystallization.

Critical Insight: Avoid chlorinated solvents (DCM/Chloroform) for final crystallization. While solubility is high, they often form solvates with the amino-isoxazole core that are difficult to dry down, leading to ICH residual solvent failures.

Representative Solubility Profile

Data extrapolated from structural analogs (e.g., 3-(4-methoxyphenyl)isoxazol-5-amine) [1].

Solvent20°C Solubility (mg/mL)60°C Solubility (mg/mL)Gradient (dS/dT)
Methanol>150>300Low (Too soluble)
Ethanol 45 180 High (Ideal)
Ethyl Acetate30110Moderate
Toluene1585Moderate
Water<1<5Anti-solvent

Workflow Logic & Decision Trees

The following diagrams illustrate the decision logic for solvent selection and the troubleshooting workflow for common failure modes.

Diagram 1: Solvent Selection Logic

SolventLogic Start Crude 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity Purity < 90% (Dark Color) CheckPurity->HighImpurity High Organics LowImpurity Purity > 95% (Off-white) CheckPurity->LowImpurity Clean Crude TolueneWash Hot Toluene Extraction + Activated Carbon HighImpurity->TolueneWash Remove Tars EtOAcSystem EtOAc / Heptane Cooling Crystallization LowImpurity->EtOAcSystem Maximize Purity EtOHSystem EtOH / Water Anti-solvent Precipitation LowImpurity->EtOHSystem Maximize Yield TolueneWash->EtOAcSystem Swap Solvent Isolate Filtration & Vacuum Dry EtOAcSystem->Isolate EtOHSystem->Isolate

Caption: Decision matrix for selecting the optimal purification route based on input material quality.

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (EtOAc/Heptane)

Best for: Final API polishing and polymorph control.

  • Dissolution: Charge 10.0 g of crude solid into a reactor. Add 60 mL of Ethyl Acetate .

  • Heating: Heat to 65°C. Ensure complete dissolution. If solids remain, add EtOAc in 5 mL increments.

    • Note: Do not exceed 70°C; isoxazoles can undergo thermal rearrangement at high temperatures [2].

  • Clarification (Optional): If the solution is colored, add 5 wt% activated carbon (e.g., Darco G-60), stir for 15 mins, and filter hot over Celite.

  • Nucleation Point: Cool slowly to 50°C.

  • Seeding (Critical): Add 0.1 wt% of pure seed crystals. Hold at 50°C for 30 minutes to allow seed bed maturation.

    • Why? This prevents the "oiling out" phenomenon common with the butoxy tail.

  • Growth Phase: Add 120 mL of n-Heptane dropwise over 2 hours while maintaining 50°C.

  • Cooling: Cool to 5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc/Heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Anti-Solvent "Crash" (EtOH/Water)

Best for: Recovering material from mother liquors or initial cleanup.

  • Dissolve crude material in Ethanol (5 volumes) at 60°C.

  • Add Water (warm, 50°C) dropwise until persistent turbidity is observed (approx. 1.5 volumes).

  • Re-heat slightly to clear the solution (dissolve the haze).

  • Allow to cool to Room Temperature (RT) without agitation (static crystallization).

  • Once heavy crystallization sets in, cool to 0°C and filter.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the metastable zone width (MSZW) is too wide, often caused by high supersaturation or impurities.

  • The Fix:

    • Increase Temperature: Re-dissolve the oil by heating.

    • Seed Early: Add seed crystals before you reach the cloud point.

    • Reduce Anti-solvent: If using EtOH/Water, use less water. If using EtOAc/Heptane, add Heptane slower.

Q2: The crystals are turning brown upon drying.

A: The 5-amino group is oxidizing. Isoxazole amines are electron-rich and sensitive to air oxidation, similar to anilines.

  • The Fix:

    • Inert Atmosphere: Perform all crystallizations under Nitrogen or Argon.

    • Acid Wash: Wash the filter cake with a very dilute (0.1 M) citric acid solution (removes trace metal catalysts) followed by water.

    • Drying: Dry in a vacuum oven with a nitrogen bleed, not air.

Q3: I see two different crystal shapes (needles vs. blocks). Is this polymorphism?

A: Likely, yes. Isoxazole amines form extensive Hydrogen-bond networks (N-H...N dimers vs. N-H...O chains) [1].

  • Needles: Usually favored by fast cooling (kinetic form).

  • Blocks: Favored by slow cooling and seeding (thermodynamic form).

  • Action: For consistent bioavailability/handling, target the block form using Protocol A with the 30-minute seed hold.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Issue Oiling Out Observed Heat Re-heat to Clear Solution Issue->Heat Seed Add Seed Crystals (in Metastable Zone) Heat->Seed At T_sat - 5°C SlowAdd Reduce Anti-solvent Rate Seed->SlowAdd Success Clean Crystal Growth SlowAdd->Success

Caption: Corrective workflow for mitigating Liquid-Liquid Phase Separation (LLPS).

References

  • O'Brien, A. et al. (2022).[2] Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData. [Link]

  • Rosen, W. E.[3] & Drew, J. W. (1969). Process for preparing isoxazole compounds. U.S. Patent 3,468,900.[3]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

The following guide details the comparative synthetic strategies for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also referred to as 5-amino-3-(4-butoxyphenyl)isoxazole). This specific scaffold—a 3-aryl-5-aminoisoxazole—is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic strategies for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine (also referred to as 5-amino-3-(4-butoxyphenyl)isoxazole).

This specific scaffold—a 3-aryl-5-aminoisoxazole—is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for pyrazoles in COX-2 inhibitors (e.g., Valdecoxib analogs) and as a core motif in antifungal and kinase inhibitor discovery.

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine hinges on the efficient construction of the isoxazole core with correct regiochemistry. The primary challenge is ensuring the amino group forms at the 5-position while the aryl group remains at the 3-position.

Target Molecule:

  • IUPAC Name: 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

  • Core Structure: Isoxazole ring substituted with a 4-butoxyphenyl group at C3 and a primary amine at C5.

  • Key Challenge: Regioselective cyclization to avoid the 3-amino-5-aryl isomer.

Retrosynthetic Logic (DOT Diagram):

Retrosynthesis Target 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Intermediate 3-(4-Butoxyphenyl)-3-oxopropanenitrile (Beta-Ketonitrile) Target->Intermediate Cyclization (Regioselective) Reagent Hydroxylamine (NH2OH) Target->Reagent + Base SM1 4-Butoxybenzoic Acid Ester Intermediate->SM1 Claisen Condensation SM2 Acetonitrile Intermediate->SM2 + Strong Base (NaH/NaOEt)

Caption: Retrosynthetic breakdown showing the convergent assembly from 4-butoxybenzoic ester and acetonitrile.

Comparative Route Analysis

We evaluate three distinct methodologies based on industrial scalability, atom economy, and safety.

Route A: The Classical -Ketonitrile Condensation (Gold Standard)

This is the most widely adopted route for 3-aryl-5-aminoisoxazoles. It proceeds via the formation of a


-ketonitrile intermediate, followed by condensation with hydroxylamine.
  • Mechanism:

    • Claisen Condensation: Acetonitrile is deprotonated (using NaH or NaOEt) and attacks 4-butoxybenzoate to form 3-(4-butoxyphenyl)-3-oxopropanenitrile.

    • Cyclization: Hydroxylamine attacks the ketone carbonyl (forming an oxime intermediate) which then undergoes intramolecular cyclization onto the nitrile carbon to form the 5-amino isoxazole.

  • Regioselectivity: Highly favors the 3-aryl-5-amino isomer under basic conditions (pH > 10).

  • Pros: High reliability, scalable, inexpensive reagents.

  • Cons: Requires handling of NaH (flammable solid) and Hydroxylamine (thermal hazard).

Route B: The "One-Pot" Lithiated Acetonitrile Method

A modern variation that avoids isolating the


-ketonitrile, utilizing organolithium reagents for faster kinetics.
  • Mechanism: Acetonitrile is lithiated using n-Butyllithium (n-BuLi) at -78°C, reacted with the ester, and then immediately quenched with hydroxylamine hydrochloride in situ.

  • Pros: Reduced reaction time, fewer purification steps.

  • Cons: Requires cryogenic conditions (-78°C), strictly anhydrous environment, difficult to scale beyond kilogram quantities due to cooling requirements.

Route C: Microwave-Assisted Solid Phase Synthesis

Utilizes polymer-supported reagents or neat conditions under microwave irradiation to accelerate the cyclization step.

  • Pros: Rapid screening (minutes vs. hours), solvent-free options (Green Chemistry).

  • Cons: Not suitable for bulk production; lower overall yields due to thermal degradation of the labile amine.

Data Comparison Table

MetricRoute A (Classical Stepwise)Route B (One-Pot Lithiation)Route C (Microwave)
Overall Yield 75 - 82% 60 - 65%55 - 70%
Purity (HPLC) >98% (after recrystallization)95% (requires chromatography)Variable
Scalability High (Multi-kg)Low (Cryogenic limits)Low (mg to g scale)
Key Hazard Hydroxylamine thermal instabilityPyrophoric n-BuLiHigh pressure/temp
Cost Efficiency High MediumLow
E-Factor Moderate (Solvent waste)High (Cryogenic solvents)Low (Green)

Detailed Experimental Protocol (Recommended: Route A)

Rationale: Route A is selected for its robustness and superior regiocontrol. The following protocol is self-validating through intermediate isolation.

Step 1: Synthesis of 3-(4-Butoxyphenyl)-3-oxopropanenitrile
  • Setup: Flame-dried 3-neck round bottom flask (RBF) under Nitrogen atmosphere.

  • Reagents:

    • Methyl 4-butoxybenzoate (1.0 eq)

    • Acetonitrile (Dry, 2.5 eq)

    • Sodium Hydride (60% in oil, 1.5 eq)

    • Solvent: Toluene or THF (Anhydrous).

  • Procedure:

    • Suspend NaH in Toluene. Heat to 80°C.

    • Add Acetonitrile slowly (exothermic). Stir for 30 mins to generate the anion.

    • Add Methyl 4-butoxybenzoate dropwise over 1 hour.

    • Reflux for 4–6 hours. Monitor by TLC (formation of polar enolate).

    • Workup: Cool to RT. Quench with ice water. The product is in the aqueous phase as the enolate salt. Wash organic phase with ether (discard). Acidify aqueous phase with HCl to pH 4 to precipitate the

      
      -ketonitrile.
      
    • Validation: 1H NMR should show a singlet at ~4.2 ppm (

      
       of ketonitrile) or enol peak at ~6.0 ppm.
      
Step 2: Cyclization to 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
  • Reagents:

    • 
      -Ketonitrile (from Step 1) (1.0 eq)
      
    • Hydroxylamine Hydrochloride (

      
      ) (2.5 eq)
      
    • Sodium Hydroxide (NaOH) (2.5 eq)

    • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve Hydroxylamine HCl in water and neutralize with NaOH (keep T < 20°C).

    • Add the

      
      -ketonitrile solution (in Ethanol).
      
    • Adjust pH to ~10–11.

    • Reflux for 6–12 hours.

    • Workup: Evaporate Ethanol. The product often precipitates from the remaining aqueous layer upon cooling. If not, extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Hexane.

Step 3: Analytical Validation
  • 1H NMR (DMSO-d6):

    • 
       0.93 (t, 3H, Methyl of butyl), 1.45 (m, 2H), 1.70 (m, 2H), 4.01 (t, 2H, 
      
      
      
      ).
    • 
       5.10 (s, 1H, Isoxazole C4-H). (Diagnostic Peak) 
      
    • 
       6.60 (bs, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       6.95 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H).
      

Mechanism & Pathway Visualization

The regioselectivity is determined by the initial attack of hydroxylamine.

Mechanism Ketonitrile Beta-Ketonitrile (Ar-CO-CH2-CN) Attack Nucleophilic Attack (NH2OH on Ketone) Ketonitrile->Attack pH > 10 Oxime Oxime Intermediate (Ar-C(=NOH)-CH2-CN) Attack->Oxime Cyclization 5-Exo-Dig Cyclization (O-attack on Nitrile) Oxime->Cyclization - H2O Product 3-(4-Butoxyphenyl)- 1,2-oxazol-5-amine Cyclization->Product Tautomerization

Caption: Mechanistic pathway highlighting the critical oxime formation required for the 3-aryl-5-amino regioisomer.

Safety & Troubleshooting

  • Hydroxylamine Hazard: Free hydroxylamine is thermally unstable. Always generate it in situ from the hydrochloride salt and never distill the free base. Ensure reaction temperature does not exceed 100°C without safety calorimetry data.

  • Regioisomer Contamination: If the reaction pH drops below 8, the nitrogen of the hydroxylamine may attack the nitrile first (or the ketone oxime may hydrolyze), leading to the formation of 3-amino-5-arylisoxazole or amide byproducts. Maintain pH 10–11.

  • Purification: The 5-amino group is weakly basic. Acid-base extraction is effective: Dissolve crude in dilute HCl (impurities remain solid), filter, then basify filtrate to reprecipitate the pure amine.

References

  • Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles. Source: ACS Publications (Organic Letters). Note: Establishes the conditions for controlling aminoisoxazole regiochemistry.

  • Preparation of 3-amino-5-methyl isoxazole (Analogous Method). Source: Google Patents (CN107721941B). Note: Provides industrial protocol for the

    
    -ketonitrile + hydroxylamine condensation.
    
    
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods. Source: ResearchGate (Review).[1] Note: Comprehensive review of the reactivity and stability of the 5-aminoisoxazole core.

  • Synthesis of 5-amino-3-arylisoxazoles. Source: Heterocyclic Chemistry Literature (General).[1][2] Context: Validates the reaction of 3-aryl-3-oxopropanenitriles with hydroxylamine as the standard route.

Sources

Comparative

Inter-Laboratory Comparison Guide: Evaluating the In Vitro Anti-Proliferative Activity of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison of the biological activity of the novel compound, 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. The primary objective is to estab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison of the biological activity of the novel compound, 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. The primary objective is to establish a standardized methodology to ensure the reproducibility and comparability of experimental data across different research facilities. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

The isoxazole scaffold is a key feature in numerous biologically active compounds, with derivatives demonstrating a wide range of pharmacological effects, including antimicrobial and anticancer properties.[1][2] Given the therapeutic potential of this chemical class, it is imperative to develop and validate standardized assays to reliably assess the activity of new analogs like 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. This guide outlines a detailed protocol for an inter-laboratory study focused on evaluating its anti-proliferative effects on a human cancer cell line, providing a model for ensuring data integrity and facilitating collaborative research.

Pre-Study Compound Characterization and Management

To ensure the validity of the biological data, the identity, purity, and stability of the test compounds must be rigorously verified by a central analytical laboratory before distribution to participating sites.

Analytical Method Validation

The analytical methods used for characterization should be validated according to established guidelines to ensure they are fit for purpose.[3][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[5]

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

These techniques are standard for the characterization of novel heterocyclic compounds.[6]

Comparator Compounds

The inclusion of well-characterized comparator compounds is essential for data interpretation. For this study, the following are proposed:

Compound RoleCompound NameRationale for Selection
Test Article 3-(4-Butoxyphenyl)-1,2-oxazol-5-amineThe novel compound under investigation.
Positive Control DoxorubicinA well-established anticancer agent with a known mechanism of action and potency.
Negative Control 0.1% DMSO in culture mediumThe vehicle used to dissolve the test compounds, to account for any solvent effects.
Alternative Compound 1 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amineA structurally related compound with a different heterocyclic core to explore structure-activity relationships.[7]
Alternative Compound 2 4-(4-Butoxyphenyl)-1,3-thiazol-2-amineAnother structurally related analog with potential biological activity.

Standardized Anti-Proliferative Assay Protocol

To minimize inter-laboratory variability, all participating laboratories must adhere strictly to the following standardized protocol. The choice of a cell-based assay necessitates careful control over cell culture conditions and assay execution.[2][8]

Cell Line and Culture Conditions
  • Cell Line: HeLa (human cervical adenocarcinoma) cell line, obtained from a certified cell bank.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Cell Passage Limit: All experiments should be conducted with cells between passages 5 and 20 to avoid phenotypic drift.

Experimental Workflow for Anti-Proliferative Assay

The following diagram outlines the standardized workflow for the cell viability assay.

Anti-Proliferative Assay Workflow Figure 1: Standardized Workflow for the Anti-Proliferative Assay cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: Viability Assessment A Trypsinize and count HeLa cells B Seed 5,000 cells/well in a 96-well plate A->B C Incubate for 24 hours B->C D Prepare serial dilutions of test compounds E Add compounds to respective wells D->E F Incubate for 48 hours E->F G Add CellTiter-Glo® reagent H Incubate for 10 minutes G->H I Measure luminescence H->I

A standardized workflow for assessing cell viability.
Step-by-Step Methodology
  • Cell Seeding:

    • On Day 1, harvest HeLa cells using trypsin-EDTA.

    • Perform a cell count and assess viability using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of culture medium per well into a 96-well, clear-bottom, white-walled plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • On Day 2, prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in all wells should not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include wells with positive control (Doxorubicin), negative control (0.1% DMSO), and untreated cells.

    • Incubate the plate for 48 hours.

  • Cell Viability Measurement:

    • On Day 4, equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Inter-Laboratory Study Design and Data Analysis

A well-structured study design and a robust statistical analysis plan are crucial for a successful inter-laboratory comparison.[9][10]

Study Design
  • Participating Laboratories: A minimum of five laboratories should be recruited.

  • Sample Distribution: A central facility will distribute aliquots of the same batch of test compounds and a vial of authenticated HeLa cells to each participating laboratory.

  • Experimental Repeats: Each laboratory should perform the experiment three independent times.

Data Analysis Workflow

The following diagram illustrates the data analysis pipeline.

Data Analysis Workflow Figure 2: Workflow for Inter-Laboratory Data Analysis cluster_lab_level Individual Laboratory Analysis cluster_interlab_level Inter-Laboratory Comparison A Normalize raw luminescence data B Generate dose-response curves A->B C Calculate IC50 values B->C D Collect IC50 values from all labs E Calculate mean IC50, repeatability, and reproducibility D->E F Calculate z-scores for each laboratory E->F G Assess overall data consistency F->G

A systematic approach to analyzing inter-laboratory data.
Statistical Analysis
  • Intra-Laboratory Analysis:

    • Normalize the raw luminescence data to the negative control (0.1% DMSO) to obtain the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration to generate dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound from the dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit).

  • Inter-Laboratory Analysis:

    • Collect the IC50 values from all participating laboratories.

    • Calculate the overall mean IC50, repeatability standard deviation (sr), and reproducibility standard deviation (sR).[9]

    • Assess the performance of each laboratory by calculating z-scores for their reported IC50 values. The z-score is calculated as: z = (xi - X) / s where xi is the laboratory's mean IC50, X is the overall mean IC50, and s is the standard deviation of all reported IC50 values.[7]

    • A z-score between -2 and 2 is generally considered satisfactory.[11]

Data Reporting and Interpretation

Each participating laboratory should submit a detailed report including raw data, normalized data, dose-response curves, and calculated IC50 values. The coordinating laboratory will then compile all the data for the final inter-laboratory analysis.

Summary of Expected Results

The final report should present the following data in a clear and concise format:

CompoundParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Overall MeansR
3-(4-Butoxyphenyl)-1,2-oxazol-5-amine Mean IC50 (µM)
z-score
Doxorubicin Mean IC50 (µM)
z-score
Alternative Compound 1 Mean IC50 (µM)
z-score
Alternative Compound 2 Mean IC50 (µM)
z-score

sR: Reproducibility standard deviation

Conclusion

This guide provides a framework for a comprehensive inter-laboratory comparison of the anti-proliferative activity of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. By adhering to standardized protocols for compound characterization, biological assays, and data analysis, researchers can generate high-quality, reproducible data. This will not only enhance the confidence in the experimental findings but also foster collaboration within the scientific community. The successful implementation of such studies is a critical step in the rigorous evaluation of novel therapeutic candidates.

References

  • Gutti, G. et al. (2019). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]

  • Karlsson, L. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available at: [Link]

  • Stevenson, L. et al. (2014). Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146025593, Prd_002214. PubChem. Retrieved January 26, 2026, from [Link].

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • National Accreditation Center. (2024). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Available at: [Link]

  • van der Veen, A. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Kus, N. et al. (2021). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. Available at: [Link]

  • Lischer, P. (2017). Robust Statistical Methods in Interlaboratory Analytical Studies. ResearchGate. Available at: [Link]

  • Benchling. (2025). Standardizing Lab Procedures Across Different Locations for Consistent Sample Handling. Available at: [Link]

  • Zhang, Y. et al. (2023). Comparative Analysis of Bioactive Compounds and Flavor Characteristics in Red Fermentation of Waxy and Non-Waxy Millet Varieties. MDPI. Available at: [Link]

  • BioPhorum. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Available at: [Link]

  • Uhlig, S. et al. (1995). A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. PubMed. Available at: [Link]

  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available at: [Link]

  • Schulz, J. et al. (2022). A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. ACS Publications. Available at: [Link]

  • Snee, R. D., & Smith, P. E. (1971). Statistical Analysis of Interlaboratory Studies.
  • PubChem. (n.d.). 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem. Retrieved January 26, 2026, from [Link]

  • Mire-Sluis, A. et al. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Escoffier, C. (n.d.). Analytical Method Validation Guidelines. graduation.escoffier.edu. Available at: [Link]

  • Simundic, A. M. (2008). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational directives for the handling of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a foundational understanding of the principles behind these safety measures, ensuring a culture of safety and scientific integrity in your laboratory.

While a specific Safety Data Sheet (SDS) for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is not presently available, this guidance is synthesized from data on structurally analogous oxazole and amine-containing compounds. A conservative approach to personal protective equipment (PPE) and handling is therefore mandated. Based on available information for similar chemical structures, this compound should be presumed to be harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[1][2]

Hazard Assessment and Risk Mitigation

The core structure of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine contains both an oxazole ring and an amine functional group. Oxazole derivatives have a wide range of biological activities and, consequently, potential toxicities.[3][4] Amine compounds can be irritants and sensitizers. Therefore, a multi-faceted approach to exposure minimization is critical.

Primary Routes of Exposure:

  • Inhalation: Aerosolization of the solid or vapors from solutions.

  • Dermal Contact: Direct contact with skin, which may cause irritation or be a route for systemic absorption.

  • Ocular Contact: Splashes or airborne particles causing serious eye irritation.

  • Ingestion: Accidental transfer from contaminated hands to mouth.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when splash hazards exist.Must conform to ANSI Z87.1 standard.[5] This protects against airborne particles and chemical splashes, which are anticipated to cause serious eye irritation.[1][2][6]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned lab coat.Gloves must be inspected before each use and changed immediately upon contamination.[7] A lab coat prevents direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area is mandatory. A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.This mitigates the risk of inhaling the compound, which may cause respiratory irritation.[1][2][6][8][9]

Operational Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing risk.

Engineering Controls

All work with 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[7]

PPE Donning and Doffing Protocol

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves don3->don4 End Handling Complete don4->End Proceed with work doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 Wash Wash Hands Thoroughly doff4->Wash Start Start Handling Start->don1 End->doff1

Caption: PPE Donning and Doffing Workflow

Handling and Preparation
  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat.

  • Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid heating, which may increase vaporization.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water.[1][7]

Spill and Emergency Procedures

Preparedness is key to managing unexpected events.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Provide them with as much information as possible about the spilled substance.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste containing 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine, including contaminated PPE and cleaning materials, must be segregated from other laboratory waste.[11]

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed container.

    • Liquid Waste: Store in a compatible, sealed, and labeled container. The container should be stored in a cool, well-ventilated area away from incompatible materials.[11]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[8][12] This will likely involve incineration at an approved hazardous waste facility.[12][13]

Conclusion

The responsible and safe handling of research chemicals like 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine is paramount. By understanding the potential hazards and diligently applying the procedures outlined in this guide, you contribute to a safe and productive research environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • Enamine.
  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • PubChem. N-(3,5-Dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide. Retrieved from [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). PubMed. Retrieved from [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Progress in Personal Protective Equipment for Nanomaterials. (n.d.). ResearchGate. Retrieved from [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • University of Nevada, Reno. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine (4,4'-DMAR, 4,4'-dimethylaminorex): availability, prevalence of use, desired effects and acute toxicity. (2015). PubMed. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Liang, B., Li, J., Du, B., Pan, Z., Liu, L.-Y., & Zeng, L. (2022). E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • SpectraBase. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide. Retrieved from [Link]

  • PubChemLite. 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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